Acid-PEG5-C2-Boc
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIIUHKWCBCCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Acid-PEG5-C2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Acid-PEG5-C2-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] this compound serves as a flexible, hydrophilic linker, connecting a target protein ligand to an E3 ubiquitin ligase ligand, thereby forming the PROTAC molecule.[3][4]
Chemical Structure and Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by a terminal carboxylic acid and a Boc (tert-butyloxycarbonyl) protected amine.[5] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5] The terminal functional groups allow for sequential, controlled conjugation to the two ligands of the PROTAC.
Chemical Structure:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1309460-29-4 | [3][6] |
| Molecular Formula | C18H34O9 | [3] |
| Molecular Weight | 394.46 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | ~1.109 g/cm³ | [3][6] |
| Boiling Point | 495.2 °C | [6] |
| Purity | Typically >95% | [6] |
| Solubility | Soluble in DMSO | [7] |
| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [3] |
Application in PROTAC Synthesis
This compound is a versatile tool for the modular synthesis of PROTACs.[3][8] The synthetic strategy typically involves a two-step process of amide bond formation and deprotection, allowing for the controlled coupling of the E3 ligase ligand and the protein of interest (POI) ligand.
Experimental Protocols
The following is a representative protocol for the synthesis of a PROTAC using this compound. This protocol is a composite based on standard procedures for amide coupling and Boc deprotection in the context of PROTAC synthesis.[9][10][11][12] Researchers should optimize the conditions for their specific ligands.
Step 1: Coupling of this compound to an Amine-Containing E3 Ligase Ligand
This step involves the formation of an amide bond between the carboxylic acid of this compound and an amine group on the E3 ligase ligand.
-
Reagents and Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Coupling agent (e.g., HATU, HBTU, or EDC with an additive like HOBt or OxymaPure)[5]
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected linker-E3 ligase ligand conjugate.
-
Step 2: Boc Deprotection
This step removes the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.
-
Reagents and Materials:
-
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 eq) in anhydrous DCM.
-
Add TFA (e.g., 20-50% v/v in DCM) to the solution.[10]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS or TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting amine-linker-E3 ligase ligand conjugate (as a TFA salt) is often used in the next step without further purification.
-
Step 3: Coupling of the Deprotected Intermediate to a Carboxylic Acid-Containing POI Ligand
This final step forms the complete PROTAC molecule by creating an amide bond between the newly exposed amine and the carboxylic acid of the POI ligand.
-
Reagents and Materials:
-
Amine-linker-E3 ligase ligand conjugate (from Step 2)
-
Carboxylic acid-containing POI ligand
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere
-
-
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing POI ligand (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 3.0-4.0 eq to neutralize the TFA salt and drive the reaction).
-
Add the amine-linker-E3 ligase ligand conjugate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative reverse-phase HPLC to obtain the desired compound with high purity.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Visualizing the Workflow and Mechanism of Action
The following diagrams illustrate the modular synthesis of a PROTAC using this compound and the subsequent mechanism of action of the resulting molecule.
Caption: Modular synthesis of a PROTAC using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a fundamental building block for researchers engaged in the design and synthesis of PROTACs. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, provides a reliable and efficient means to construct these innovative therapeutic agents. The provided protocols and diagrams serve as a guide for the practical application of this compound in the rapidly advancing field of targeted protein degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mcours.net [mcours.net]
The Pivotal Role of Polyethylene Glycol (PEG) Linkers in Enhancing PROTAC Solubility and Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutics, enabling the targeted degradation of disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules consist of two ligands—one binding the target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—tethered by a chemical linker.[2][3] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cellular permeability, and the formation of a productive ternary complex.[4][5] Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design, offering a powerful tool to overcome common challenges such as poor solubility and limited bioavailability.[2][]
This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in modulating PROTAC solubility and permeability, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Principles: How PEG Linkers Influence PROTAC Properties
PROTACs often possess high molecular weights and lipophilicity, characteristics that push them into the "beyond Rule of 5" (bRo5) chemical space, frequently leading to poor aqueous solubility and cell permeability.[7][8] PEG linkers, composed of repeating ethylene (B1197577) glycol units, introduce hydrophilicity and flexibility, directly addressing these challenges.[9][]
Enhancing Aqueous Solubility
A primary challenge in PROTAC development is their often-low aqueous solubility, which can complicate handling, formulation, and in vivo administration.[11] The incorporation of PEG chains is a well-established strategy to mitigate this issue.[2] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving interactions with the aqueous environment and thereby increasing solubility.[2][12] This enhancement is crucial for improving oral absorption and overall pharmacokinetic profiles.[13] By judiciously combining PEG and alkyl motifs, researchers can fine-tune critical properties like the topological polar surface area (TPSA) and lipophilicity.[14]
Modulating Cell Permeability: A Complex Balance
The relationship between PEG linkers and cell permeability is nuanced.[2] While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a significant advantage.[12] This flexibility allows the PROTAC molecule to adopt various conformations.[15] A phenomenon sometimes referred to as the "chameleon effect" has been observed where flexible linkers adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding their polar surface area.[12][16] This conformational folding can make the molecule more amenable to traversing the cell membrane.[2]
However, there is a trade-off, as excessive PEGylation can lead to a decrease in cellular uptake.[2] Therefore, the optimal number of PEG units must be determined empirically for each specific PROTAC system to strike the right balance between improved solubility and sufficient cell permeability.[2]
Quantitative Data on Linker Impact
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker composition and length on PROTAC solubility and permeability.
Table 1: Impact of Linker Composition on PROTAC Solubility
| PROTAC | Linker Type | Warhead | E3 Ligase Ligand | Kinetic Solubility (μM) | Reference |
| dBET57 | Ethylamine (Alkyl) | JQ1 | Pomalidomide | 30.1 | [7] |
| ZXH-3-26 | Pentyl-1-amine (Alkyl) | BET-binding moiety 2 | Pomalidomide | 2.95 | [7] |
| PROTAC with PEG | PEG-based | Varies | Varies | Generally higher than alkyl counterparts | [9][] |
Data compiled from publicly available research. Note that direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions.
Table 2: Impact of Linker Composition on PROTAC Permeability (Caco-2 Assay)
| PROTAC | Linker Type | E3 Ligase Ligand | Papp (A→B) (10-6 cm/s) | Papp (B→A) (10-6 cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | PEG-based | Cereblon | 1.7 | 14.1 | 8.4 | [17] |
| PROTAC 20b | Alkyl-based | VHL | 0.35 | 0.24 | ~0.7 | [17] |
| PROTAC 20d | PEG-based | VHL | <0.7 | 8.6 | >12 | [17] |
Papp (A→B): Apparent permeability from apical to basolateral side. Papp (B→A): Apparent permeability from basolateral to apical side. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing PROTACs.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Assessment.
Caption: Logical Flow of PEG Linker Effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of PROTAC solubility and permeability.
Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in a buffer solution, often used in early drug discovery.[11][18]
Materials:
-
PROTAC compound
-
100% Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (low-binding)
-
Plate shaker
-
Plate reader (UV-Vis) or HPLC-UV/LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.[18]
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small, fixed volume of each DMSO stock concentration to the wells of the 96-well plate containing the aqueous buffer (e.g., add 2 µL of stock to 198 µL of PBS for a final DMSO concentration of 1%).[11]
-
Incubation: Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 2 hours) to allow for equilibration.[11]
-
Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitated compound.[18]
-
Quantification: Carefully transfer the supernatant to a new plate. Analyze the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method like HPLC-UV or by measuring absorbance if the compound has a sufficient chromophore.[18]
-
Calculation: The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these conditions.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict the passive permeability of a compound across an artificial lipid membrane.[19][20]
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate coated with a lipid solution, and a 96-well acceptor plate)
-
PROTAC compound
-
PBS, pH 7.4
-
Organic solvent (e.g., dodecane)
-
Lipid (e.g., phosphatidylcholine)
-
Plate shaker and reader
Methodology:
-
Prepare Artificial Membrane: Coat the filter of the donor plate with a solution of lipid in an organic solvent (e.g., 1-2% lecithin (B1663433) in dodecane) and allow the solvent to evaporate.
-
Prepare Donor Solution: Dissolve the PROTAC compound in PBS (pH 7.4) to a known concentration (e.g., 100 µM).
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with fresh PBS.
-
Assemble Plate Sandwich: Place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is immersed in the acceptor solution. Add the PROTAC donor solution to the donor wells.
-
Incubation: Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or another sensitive analytical method.
-
Calculate Permeability Coefficient (Pe): The effective permeability is calculated using an equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. It assesses both passive diffusion and active transport.[17][19]
Materials:
-
Caco-2 cells
-
Transwell® plate inserts (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
PROTAC compound
-
Lucifer yellow (as a monolayer integrity marker)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days until a differentiated, polarized monolayer is formed. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the dosing solution containing the PROTAC and Lucifer yellow to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B→A for Efflux):
-
Perform the same procedure but add the dosing solution to the basolateral side and sample from the apical side.[18]
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS. Measure the amount of Lucifer yellow that has passed through to confirm monolayer integrity.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated. An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.[18]
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the design of effective PROTACs, offering a potent means to enhance solubility, modulate cell permeability, and optimize the geometry required for efficient protein degradation.[2] The traditional "trial and error" approach to linker design is gradually being superseded by more rational, structure-guided strategies.[2][14] Advances in computational modeling and structural biology will continue to illuminate the complex interplay between the linker, the POI, and the E3 ligase, paving the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to Heterobifunctional Linkers in Targeted Protein Degradation
For the vanguard of drug discovery—researchers, scientists, and development professionals—this in-depth guide dissects the core of targeted protein degradation: the heterobifunctional linker. We navigate the intricate science of Proteolysis Targeting Chimeras (PROTACs), providing a comprehensive overview of their mechanism, design principles, and the critical role of the linker in mediating therapeutic efficacy.
Introduction: A Paradigm Shift in Therapeutics
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously deemed "undruggable" by conventional small-molecule inhibitors. At the heart of this approach lies the PROTAC, a heterobifunctional molecule meticulously designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1]
A PROTAC comprises three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] This tripartite architecture enables the PROTAC to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[4][5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[6]
The Linchpin of a PROTAC: The Heterobifunctional Linker
While the warhead and the E3 ligase ligand provide target specificity and engagement of the UPS, the linker is far from a passive spacer. Its chemical composition, length, and attachment points are critical determinants of a PROTAC's overall performance, influencing:
-
Ternary Complex Formation and Stability: The linker's properties dictate the geometry and stability of the ternary complex, which is a prerequisite for efficient ubiquitination.[2]
-
Degradation Efficacy and Selectivity: Subtle changes in linker design can dramatically impact the potency (DC50) and maximum degradation (Dmax) of a PROTAC.[7]
-
Physicochemical Properties: The linker significantly affects a PROTAC's solubility, permeability, and metabolic stability, all of which are crucial for its drug-like properties and in vivo efficacy.
Quantitative Analysis of PROTAC Performance
The efficacy of PROTACs is quantified by several key parameters. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. Binding affinities (KD) of the PROTAC to the POI and the E3 ligase, as well as the cooperativity (α) of ternary complex formation, are also critical metrics. A cooperativity value greater than 1 indicates that the binding of one protein enhances the binding of the other, leading to a more stable ternary complex.[8][9]
Table 1: Degradation Potency of Representative PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| BRD4 Degraders | ||||||
| PROTAC 1 | BRD4 | CRBN | Burkitt's Lymphoma | <1 | >90 | [10] |
| PROTAC 8 | BRD4 | CRBN | Prostate Cancer | <1 | >99 | [10] |
| ARV-825 | BRD4 | CRBN | HCT116 | ~5 | >95 | [11] |
| dBET1 | BRD4 | CRBN | HeLa | ~4 | >95 | [11] |
| MZ1 | BRD4 | VHL | HeLa | ~25 | >90 | [11] |
| BTK Degraders | ||||||
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [7] |
| IR-1 | BTK | CRBN | Mino | <10 | ~90 | [7] |
| IR-2 | BTK | CRBN | Mino | <10 | ~90 | [7] |
| RC-3 | BTK | CRBN | Mino | <10 | ~90 | [7] |
| DD 03-171 | BTK | CRBN | Mantle Cell Lymphoma | 5.1 | >90 | [12] |
| Androgen Receptor (AR) Degraders | ||||||
| ARV-110 | AR | CRBN | VCaP, LNCaP | <1 | >95 | [3] |
| ARD-69 | AR | VHL | LNCaP, VCaP | 0.76 - 0.86 | >95 | [3] |
| ARD-266 | AR | VHL | LNCaP, VCaP, 22Rv1 | 0.2 - 1 | >95 | [3] |
| ARD-2051 | AR | CRBN | LNCaP, VCaP | 0.6 | >90 | [13] |
| Estrogen Receptor (ER) Degraders | ||||||
| ARV-471 | ER | CRBN | MCF7 | 1.8 | >90 | [3] |
| ERD-308 | ER | VHL | MCF-7, T47D | 0.17 - 0.43 | >95 | [3] |
| KRAS G12D Degrader | ||||||
| Compound 8o | KRAS G12D | VHL | SNU-1 | 19.77 | >95 (pan-KRAS) | [4] |
| Compound 8o | KRAS G12D | VHL | AGS | 7.49 | 95 (pan-KRAS) | [4] |
Table 2: Ternary Complex Formation and Cooperativity of Select PROTACs
| PROTAC | Target Protein | E3 Ligase | KD (PROTAC to Target, nM) | KD (PROTAC to E3, nM) | KD (Ternary Complex, nM) | Cooperativity (α) | Citation(s) |
| MZ1 | Brd4BD2 | VHL | 1 | 29 | 1.1 | 26 | [14] |
| ACBI1 | SMARCA2 | VHL | 18 | 1500 | 6.8 | 26 | [15] |
| PROTAC 1 | SMARCA2 | VHL | 4.9 | 1200 | 180 | 3.2 | [15] |
Table 3: Pharmacokinetic Parameters of Clinical-Stage PROTACs
| PROTAC | Target | Indication | Clearance (mL/h/kg) | Oral Bioavailability (%) | Species | Citation(s) |
| ARV-110 | AR | Prostate Cancer | 50.29 (mL/min/kg) | 55.66 - 82.50 | Mouse | [16] |
| ARV-471 | ER | Breast Cancer | 313.3 | 17.91 | Mouse | [17] |
| ARV-471 | ER | Breast Cancer | 1053 | 24.12 | Rat | [17] |
Visualizing the Molecular Machinery
To comprehend the intricate processes orchestrated by heterobifunctional linkers, we present a series of diagrams illustrating the key signaling pathways and experimental workflows.
Caption: Mechanism of Action of a PROTAC molecule.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DD 03-171 | Active Degraders | Tocris Bioscience [tocris.com]
- 13. urotoday.com [urotoday.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to PROTAC Technology and Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology: A Paradigm Shift in Targeted Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of disease-causing proteins, harnesses the cell's own machinery to eliminate them entirely.[1][2] This approach opens up the possibility of targeting proteins previously considered "undruggable."[3] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][7] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[8]
The efficacy of a PROTAC is not solely dependent on the binding affinities of its ligands but is critically influenced by the linker that connects them. The linker's length, composition, and rigidity play a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[4][9] This guide provides an in-depth exploration of PROTAC technology with a primary focus on the rational design of the linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this dynamic field.
The Central Role of the Linker in PROTAC Efficacy
The linker is not a passive spacer but an active contributor to the PROTAC's biological activity. Its design is a critical optimization parameter that can profoundly impact potency and selectivity. The primary types of linkers used in PROTAC design are flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic or aromatic structures.[9][10]
Flexible Linkers: Adaptability and Physicochemical Modulation
Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and the ease with which their length and composition can be modified.[4]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are prized for their hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecules.[10][11] This improved solubility can lead to better absorption and pharmacokinetic profiles. The ether oxygens in the PEG backbone can also act as hydrogen bond acceptors.[11]
-
Alkyl Chains: Simple alkyl chains offer a straightforward way to modulate the distance between the two ends of the PROTAC.[4] While they provide high conformational flexibility, they are more hydrophobic than PEG linkers, which can sometimes limit aqueous solubility.[10]
The flexibility of these linkers allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[4] However, excessive flexibility can also lead to an entropic penalty upon binding, potentially decreasing the stability of the ternary complex.[4]
Rigid Linkers: Pre-organization and Improved Pharmacokinetics
Rigid linkers, which often contain cyclic structures like piperazine (B1678402) or piperidine, or aromatic rings, can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase.[9][12] This can lead to enhanced stability of the ternary complex and improved potency.[9] Additionally, the constrained conformation of rigid linkers can lead to better pharmacokinetic properties.[9] However, the lack of flexibility means that the linker length and geometry must be more precisely optimized to avoid steric clashes that would prevent ternary complex formation.[4]
Data Presentation: Quantitative Insights into Linker Performance
The following tables summarize quantitative data from various studies to illustrate the impact of linker type and length on the physicochemical properties and degradation efficiency of PROTACs.
Table 1: Impact of Linker Type on Physicochemical Properties and Degradation Efficiency
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Alkyl | SMARCA2 | VHL | >1000 | <20 | Poor degradation efficiency, likely due to suboptimal ternary complex formation or poor solubility.[11] |
| PEG2 | SMARCA2 | VHL | 500 | 55 | Improved degradation compared to the alkyl linker, suggesting better positioning within the ternary complex.[11] |
| PEG4 | SMARCA2 | VHL | 250 | 70 | Further improvement in degradation, highlighting the importance of optimal linker length.[11] |
| Rigid (Piperazine-based) | BRD4 | CRBN | 1.8 | >95 | High potency, potentially due to pre-organization of the molecule into a bioactive conformation.[12] |
| Rigid (Alkynyl-based) | BRD4 | CRBN | 0.8 | >95 | Very high potency, demonstrating that rigid linkers can lead to highly efficient degradation.[12] |
Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG2 | 15.8 | 90 |
| PROTAC 2 | PEG3 | 5.0 | 95 |
| PROTAC 3 | PEG4 | 2.5 | 98 |
| PROTAC 4 | PEG5 | 8.0 | 92 |
| PROTAC 5 | PEG6 | 25.1 | 85 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Mandatory Visualizations
Experimental Protocols
General Multi-Step Synthesis of a PROTAC with a Variable Linker
This protocol outlines a general strategy for synthesizing a PROTAC, which can be adapted for different linkers. This example uses an amide bond formation for coupling.
Materials:
-
POI ligand with a free amine or carboxylic acid.
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.
-
Bifunctional linker (e.g., HOOC-PEGn-NHBoc or Br-(CH2)n-COOH).
-
Coupling reagents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Deprotection reagent (e.g., TFA).
-
Anhydrous solvents (e.g., DMF, DCM).
Procedure:
-
Step 1: Synthesis of Linker-E3 Ligase Ligand Intermediate a. Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.[11] b. Add coupling reagents such as HATU and DIPEA.[13] c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the product by column chromatography.
-
Step 2: Coupling of the POI Ligand a. If the linker has a protecting group (e.g., Boc), deprotect it using an appropriate reagent (e.g., TFA in DCM). b. Dissolve the deprotected linker-E3 ligase intermediate and the POI ligand (with a carboxylic acid) in DMF. c. Add coupling reagents (HATU, DIPEA) and stir at room temperature. d. Monitor the reaction by LC-MS and purify the final PROTAC by preparative HPLC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour. b. Incubate with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Add chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol describes how to use SPR to measure the kinetics and affinity of PROTAC-induced ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., SA chip).
-
Purified, biotinylated E3 ligase.
-
Purified target protein.
-
PROTAC of interest.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the surface of a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD). b. Similarly, determine the binary interaction between the PROTAC and the target protein.
-
Ternary Complex Analysis: a. Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein. b. Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time measurement of ternary complex formation in a cellular context.
Materials:
-
Cells co-transfected with NanoLuc®-fused target protein and HaloTag®-fused E3 ligase.
-
NanoBRET™ Nano-Glo® Substrate.
-
HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC of interest.
Procedure:
-
Cell Preparation: Plate the co-transfected cells in a white, 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[14]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.[14]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[14]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[14]
Conclusion
PROTAC technology is a rapidly advancing field with the potential to transform the landscape of drug discovery. The linker, once considered a simple connector, is now recognized as a critical design element that profoundly influences the efficacy of these novel therapeutics. A deep understanding of how linker composition, length, and rigidity affect the physicochemical properties and biological activity of PROTACs is essential for their rational design. By integrating quantitative data analysis, detailed experimental validation, and a systematic development workflow, researchers can accelerate the discovery and optimization of next-generation protein degraders with enhanced potency, selectivity, and therapeutic potential.
References
- 1. biocompare.com [biocompare.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Acid-PEG5-C2-Boc: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG5-C2-Boc, a heterobifunctional linker instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This document details the chemical properties of this compound, its role in the broader context of the ubiquitin-proteasome pathway, and provides a representative experimental protocol for its application in PROTAC synthesis.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that features a carboxylic acid group at one end and a Boc-protected amine at the other. This specific arrangement allows for the sequential and controlled conjugation of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.
| Property | Value | Reference |
| CAS Number | 1309460-29-4 | [1] |
| Molecular Formula | C18H34O9 | [1] |
| Molecular Weight | 394.46 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | >95% | [1] |
| Storage Conditions | -20°C for long-term storage | [1] |
The Role of this compound in PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, in this case, this compound, is a critical component that dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation.
The PEG component of the linker enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The defined length of the PEG5 chain provides optimal spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the general mechanism of the ubiquitin-proteasome pathway, which is harnessed by PROTACs to achieve targeted protein degradation.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
PROTAC Mechanism of Action
The diagram below illustrates how a PROTAC molecule, synthesized using a linker like this compound, hijacks the ubiquitin-proteasome system to degrade a specific target protein.
Caption: PROTAC-mediated targeted protein degradation workflow.
Experimental Protocol: Synthesis of a PROTAC using this compound
The following is a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol involves the sequential amide coupling of the linker to an amine-containing E3 ligase ligand and an amine-containing ligand for the protein of interest (POI).
Note: This is a generalized protocol. The specific reaction conditions, solvents, and purification methods may need to be optimized based on the specific properties of the POI and E3 ligase ligands.
Step 1: Coupling of this compound to the E3 Ligase Ligand
This step involves the activation of the carboxylic acid on this compound followed by coupling to an amine-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or a VHL ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the E3-Linker-Boc intermediate.
Step 2: Boc Deprotection and Coupling to the POI Ligand
This step involves the removal of the Boc protecting group followed by the coupling of the deprotected amine to a carboxylic acid-functionalized POI ligand.
Materials:
-
E3-Linker-Boc intermediate from Step 1
-
TFA (Trifluoroacetic acid)
-
Anhydrous DCM (Dichloromethane)
-
Carboxylic acid-functionalized POI ligand
-
HATU or similar peptide coupling reagent
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Boc Deprotection:
-
Dissolve the E3-Linker-Boc intermediate (1.0 equivalent) in a solution of 20-50% TFA in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used directly in the next step without further purification.
-
-
Coupling to POI Ligand:
-
In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected E3-Linker-amine intermediate (1.1 equivalents) in anhydrous DMF to the activated POI ligand solution.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the final PROTAC molecule is typically purified by preparative reverse-phase HPLC.
-
Experimental Workflow Diagram
Caption: A two-step workflow for the synthesis of a PROTAC.
Conclusion
This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a flexible and solubilizing PEG spacer with orthogonal reactive handles, facilitates the modular and efficient synthesis of PROTACs. The ability to systematically degrade disease-relevant proteins opens up new avenues for therapeutic intervention, and linkers such as this compound are at the forefront of this exciting technology. This guide provides the foundational knowledge and a practical framework for the successful application of this key linker in the development of novel protein degraders.
References
The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in modern organic synthesis, prized for its reliability in masking the reactivity of primary and secondary amines. Its widespread adoption in peptide synthesis, medicinal chemistry, and complex molecule construction stems from its ease of introduction, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2][3] This technical guide provides a comprehensive overview of the Boc group, detailing its reaction mechanisms, experimental protocols, and quantitative data to inform synthetic strategy and execution.
Core Principles of Boc Protection
The primary function of the Boc group is to temporarily convert a nucleophilic amine into a non-nucleophilic carbamate.[2][4] This transformation is most commonly achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride.[5] The resulting N-tert-butoxycarbonyl derivative is stable to many nucleophiles and bases, allowing for chemical modifications at other sites of a molecule without interference from the protected amine.[2][6]
A key advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and resistant to the catalytic hydrogenation conditions that remove the benzyloxycarbonyl (Cbz) group.[1][2] This orthogonality is critical for complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[1][7]
Mechanism of Boc Protection and Deprotection
Boc Protection
The introduction of the Boc group is a nucleophilic acyl substitution reaction.[8] The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amine, along with tert-butanol (B103910) and carbon dioxide as byproducts.[6][9] While the reaction can proceed without a base, the use of a mild base such as triethylamine (B128534) (TEA) or sodium bicarbonate is common to neutralize the protonated amine, driving the reaction to completion.[2][8]
Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions.[3][10] The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][11] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][11] The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[11] The tert-butyl cation can be trapped by scavengers, deprotonate to form isobutylene (B52900) gas, or polymerize.[1][11]
Quantitative Data Summary
The efficiency of Boc protection and deprotection can vary based on the substrate and reaction conditions. The following tables provide a summary of typical quantitative data for these transformations.
Table 1: Boc Protection of Primary Amines
| Substrate | Reagents & Conditions | Time | Yield | Reference |
| Various Amines | (Boc)₂O (1.1 eq), H₂O/Acetone (9.5:0.5) | 8-12 min | 90-98% | [12] |
| Primary Amine | (Boc)₂O (1.1 eq), Solvent | Varies | High | [6] |
| Amino Acid | (Boc)₂O, Base (e.g., NaOH, TEA) | Varies | High | [2] |
| Polyamines | t-BuOCO₂Ph, CH₂Cl₂ or DMF | Varies | Selective | [8] |
Table 2: Boc Deprotection Methods
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂ (DCM), Room Temp | 0.5 - 4 h | Highly effective, volatile | Corrosive, may require scavengers | [4] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate (B1210297), Room Temp | 1 - 12 h | Cost-effective, readily available | Can be less selective | [4] |
| Zinc Bromide (ZnBr₂) | Excess (2-3 eq) in CH₂Cl₂, Room Temp | Overnight | Mild, useful for acid-sensitive compounds | Longer reaction times | [5] |
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 eq in CH₂Cl₂, Room Temp | Overnight | Mild, non-hydrolytic | Reagent sensitivity | [5][13] |
| Oxalyl Chloride/Methanol | 3 eq (COCl)₂ in MeOH, Room Temp | 1 - 4 h | Very mild, tolerant of acid-labile esters | Toxic and moisture-sensitive reagents | [14] |
| Water (Thermal) | Refluxing water (100 °C) | 12-15 min | Green, avoids strong acids | High temperature, limited substrate scope | [15] |
| Montmorillonite K10 Clay | ClCH₂CH₂Cl | Varies | Selective for aromatic N-Boc | Heterogeneous conditions | [8] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq)
-
Solvent (e.g., THF, DCM, acetonitrile)
-
Optional: Base (e.g., Triethylamine (TEA), 1.1 eq)
-
1 M HCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If using a base, add it to the solution.
-
Add di-tert-butyl dicarbonate to the stirred solution in one portion.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[6]
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for N-Boc Deprotection using TFA
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Add TFA to the solution (typically to a final concentration of 20-50% v/v).[4]
-
Stir the mixture at room temperature for 0.5 to 4 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To neutralize residual acid, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[3]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Protocol 3: General Procedure for N-Boc Deprotection using HCl in Dioxane
Materials:
-
N-Boc protected amine (1.0 mmol)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Suspend or dissolve the N-Boc protected amine in a 4M solution of HCl in dioxane.[3][4]
-
Stir the mixture at room temperature for 1 to 12 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[3]
-
Alternatively, the solvent can be evaporated under vacuum to isolate the hydrochloride salt of the deprotected amine.[4]
Workflow and Decision Making
The selection of a protection or deprotection strategy is contingent on the specific substrate and the overall synthetic plan. The following diagram illustrates a general workflow for utilizing Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. genscript.com [genscript.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mcours.net [mcours.net]
Basic principles of E3 ligase recruitment by PROTACs
An In-Depth Technical Guide to the Core Principles of E3 Ligase Recruitment by PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutics
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based pharmacology to an event-driven mechanism that results in the elimination of disease-causing proteins. At the forefront of this innovation are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's endogenous protein disposal machinery—the Ubiquitin-Proteasome System (UPS).
The UPS is a highly regulated pathway responsible for maintaining protein homeostasis. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that tags substrate proteins with a polyubiquitin (B1169507) chain. This chain acts as a molecular signal for recognition and degradation by the 26S proteasome.[1] PROTACs exploit this system by acting as a molecular bridge, bringing a specific E3 ligase into close proximity with a protein of interest (POI), inducing its ubiquitination and subsequent destruction.[2] This guide provides a technical overview of the fundamental principles governing E3 ligase recruitment by PROTACs, from molecular mechanism to the experimental validation of their activity.
The PROTAC Mechanism of Action: Orchestrating Degradation
A PROTAC molecule is comprised of three distinct chemical components: a ligand that binds the POI (the "warhead"), a ligand that recruits a specific E3 ubiquitin ligase (the "anchor"), and a chemical linker that covalently joins the two.[1][3] The mechanism is catalytic, with a single PROTAC molecule capable of mediating the degradation of multiple POI molecules.[2]
The critical event in PROTAC-mediated degradation is the formation of a ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[4][5] This induced proximity positions the E3 ligase to efficiently transfer ubiquitin from a charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another degradation cycle.[1]
Ternary Complex: The Heart of the Matter
The stability and conformation of the ternary complex are paramount to a PROTAC's efficacy. The interactions within this complex are not limited to the binary binding of the PROTAC to the POI and the E3 ligase. Favorable protein-protein interactions between the POI and the E3 ligase can significantly stabilize the complex, a phenomenon known as positive cooperativity .[6]
Cooperativity (α) is a quantitative measure of this effect, defined as the ratio of the PROTAC's binary binding affinity to its ternary binding affinity.
-
α > 1: Positive cooperativity. The POI and E3 ligase have a favorable interaction, stabilizing the ternary complex. This is often a hallmark of efficient degraders.[6]
-
α = 1: No cooperativity. The formation of the ternary complex is solely dependent on the binary affinities.
-
α < 1: Negative cooperativity. Steric clashes or repulsive forces between the POI and E3 ligase destabilize the ternary complex, which can hinder degradation.[6]
The "Hook Effect"
A characteristic feature of PROTACs is the "hook effect," a bell-shaped dose-response curve where the degradation efficiency decreases at very high concentrations.[7] This occurs because excess PROTAC molecules lead to the formation of separate, unproductive binary complexes (POI-PROTAC and E3-PROTAC) that cannot form the productive ternary complex, thus competing with and inhibiting the degradation process.[7] High positive cooperativity can help mitigate the hook effect by favoring ternary complex formation even at higher concentrations.[6]
Key E3 Ligases in PROTAC Development
While the human genome encodes over 600 E3 ligases, the development of PROTACs has been dominated by a small number for which potent, small-molecule ligands have been developed.
-
Cereblon (CRBN): A substrate receptor for the CUL4A E3 ligase complex. Ligands for CRBN are derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6] CRBN is widely expressed and has been successfully used to degrade a broad range of targets.
-
Von Hippel-Lindau (VHL): A substrate receptor for the CUL2 E3 ligase complex. VHL ligands are peptidomimetic and based on a hydroxyproline (B1673980) core that mimics the binding of its natural substrate, HIF-1α.[8][9] VHL-based PROTACs are among the most potent and well-characterized degraders.
-
Other Ligases: Research is actively expanding the repertoire of usable E3 ligases to overcome limitations in tissue expression, target scope, and potential resistance mechanisms. Emerging ligases include MDM2, IAPs, RNF4, and DCAF16.[8][10]
Quantitative Analysis of PROTAC Activity
The evaluation of a PROTAC's performance relies on several key quantitative metrics. These parameters are essential for establishing structure-activity relationships (SAR) and optimizing degrader design.
Table 1: Key Parameters for PROTAC Characterization
| Parameter | Definition | Typical Assay | Significance |
| Kd (binary) | Equilibrium dissociation constant for PROTAC binding to either the POI or the E3 ligase alone. | SPR, ITC, FP | Measures the affinity of each "end" of the PROTAC. Necessary but not sufficient for degradation. |
| Kd (ternary) | Equilibrium dissociation constant for the formation of the POI-PROTAC-E3 ligase complex. | SPR, ITC | Measures the overall stability of the key complex required for ubiquitination. |
| α (Cooperativity) | Ratio of binary Kd to ternary Kd. | Calculated from SPR/ITC | A value >1 indicates favorable protein-protein interactions, which strongly correlates with degradation efficiency.[11] |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, ELISA | A primary measure of a PROTAC's cellular potency. |
| Dmax | The maximum percentage of protein degradation achieved at optimal concentration. | Western Blot, ELISA | Indicates the efficacy of the PROTAC; a high Dmax is crucial for therapeutic effect. |
Table 2: Example Quantitative Data for VHL-based BRD4 Degrader MZ1
| Parameter | Target/Complex | Value | Method | Reference(s) |
| Kd (binary) | MZ1 : VCB Complex | 66 nM | ITC | [4] |
| Kd (binary) | MZ1 : BRD4BD2 | 15 nM | ITC | [4] |
| Kd (ternary) | BRD4BD2 : MZ1 : VCB | 3.7 nM | ITC | [4] |
| α (Cooperativity) | BRD4BD2 : MZ1 : VCB | ~15-26 | ITC / SPR | [6][12] |
| DC50 | BRD4 Degradation (HeLa cells) | < 100 nM | Western Blot | [13] |
| DC50 | BRD4 Degradation (H661 cells) | 8 nM | Western Blot | |
| Dmax | BRD4 Degradation | >90% | Western Blot | [4] |
VCB: VHL-ElonginC-ElonginB complex; BD2: Second Bromodomain.
Key Experimental Methodologies
A robust suite of biophysical, biochemical, and cell-based assays is required to fully characterize a PROTAC and guide its development.
Ternary Complex Formation Assays
Surface Plasmon Resonance (SPR) SPR is a powerful label-free technique for measuring the kinetics (kon, koff) and affinity (Kd) of molecular interactions in real-time.[5][]
-
Objective: To determine binary and ternary binding affinities and calculate cooperativity.
-
-
Immobilization: Covalently couple or capture one binding partner (typically the E3 ligase, e.g., VHL) onto a sensor chip surface.
-
Binary Binding: Flow a solution containing the PROTAC at various concentrations over the chip to measure the PROTAC-E3 ligase interaction (Kd1).
-
Ternary Binding: Prepare solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Flow these pre-incubated solutions over the E3-ligase-functionalized chip. The resulting binding signal represents the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants. Cooperativity (α) can be calculated from the binary and ternary affinities.
-
Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[15][16]
-
Objective: To determine binary and ternary binding affinities, stoichiometry, and thermodynamic parameters to calculate cooperativity.
-
-
Preparation: Prepare solutions of the protein (e.g., E3 ligase) in the sample cell and the ligand (PROTAC) in the injection syringe. Both must be in identical, precisely matched buffers to minimize heats of dilution.
-
Binary Titration: Titrate the PROTAC into the E3 ligase solution and measure the heat changes with each injection until saturation is reached.
-
Ternary Titration: To measure ternary affinity, pre-saturate the E3 ligase with the PROTAC and titrate this binary complex with the POI.
-
Data Analysis: Integrate the heat peaks and fit the resulting isotherm to a binding model to extract thermodynamic parameters.
-
Proximity-Based Assays (AlphaLISA, TR-FRET) These are homogeneous (no-wash) assays that rely on energy transfer between a donor and an acceptor molecule when brought into close proximity. They are well-suited for high-throughput screening.[3][]
-
Objective: To detect and quantify the formation of the ternary complex.
-
General Protocol (AlphaLISA): [19][20]
-
Reagents: Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., FLAG-tagged).
-
Assay Setup: In a microplate, incubate the tagged POI, tagged E3 ligase, and the PROTAC compound.
-
Detection: Add AlphaLISA acceptor beads coated with an antibody against one tag (e.g., anti-GST) and donor beads coated with an antibody against the other tag (e.g., anti-FLAG).
-
Signal Generation: If a ternary complex forms, the donor and acceptor beads are brought close enough for a chemiluminescent signal to be generated upon excitation. The signal intensity is proportional to the amount of ternary complex formed.
-
In Vitro Ubiquitination Assay
This biochemical assay directly assesses the PROTAC's ability to induce POI ubiquitination in a reconstituted, cell-free system.
-
Objective: To confirm that the ternary complex is functional and leads to the polyubiquitination of the POI.
-
General Protocol: [8]
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer: ATP, E1 activating enzyme, a specific E2 conjugating enzyme, ubiquitin, the recombinant POI, and the recombinant E3 ligase complex.
-
Initiation: Add the PROTAC (dissolved in DMSO) to the reaction mix. Include a DMSO-only vehicle control. Set up additional controls, such as reactions lacking E1 or E3, to confirm dependency.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by Western blot using an antibody against the POI. A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified POI, corresponding to the addition of multiple ubiquitin molecules.
-
Cellular Protein Degradation Assay (Western Blot)
Western blotting is the gold-standard method for quantifying the reduction in cellular POI levels following PROTAC treatment, allowing for the determination of DC50 and Dmax.[10]
-
Objective: To measure the potency (DC50) and efficacy (Dmax) of a PROTAC in a cellular context.
-
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations (typically a serial dilution from low nM to high µM) for a defined period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific to the POI. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine DC50 and Dmax values.
-
Conclusion and Future Perspectives
The recruitment of E3 ligases by PROTACs represents a powerful and versatile strategy for targeting disease-causing proteins, including those previously considered "undruggable." A deep understanding of the underlying principles—ternary complex formation, cooperativity, and the specific E3 ligase biology—is critical for the rational design of effective degraders. The comprehensive suite of biophysical, biochemical, and cellular assays described herein provides the necessary toolkit for researchers to dissect the mechanism of action, optimize lead compounds, and ultimately unlock the full therapeutic potential of this transformative technology. Future efforts will focus on expanding the toolbox of available E3 ligases, improving the drug-like properties of PROTACs, and developing novel strategies to achieve tissue- and cell-specific protein degradation.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. revvity.com [revvity.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. medchemexpress.com [medchemexpress.com]
- 15. Analysis of cooperativity by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. azom.com [azom.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. SLAS2024 [slas2024.eventscribe.net]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to PEGylation Strategies for Improving Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug. This bioconjugation technique has become a cornerstone in drug development, significantly enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] The hydrophilic and flexible nature of the PEG polymer creates a protective layer around the drug, leading to a multitude of benefits.[3]
The primary advantages of PEGylation include:
-
Prolonged Plasma Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, thereby extending the drug's circulation time in the bloodstream.[2][4]
-
Reduced Immunogenicity: The PEG shield masks antigenic epitopes on the drug's surface, diminishing its recognition by the immune system and reducing the formation of anti-drug antibodies.[5][6]
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs and protect them from enzymatic degradation.[2]
-
Improved Pharmacokinetics: The altered size and properties of PEGylated drugs lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[]
This guide provides a comprehensive overview of various PEGylation strategies, from foundational first-generation techniques to advanced, site-specific methodologies. It includes detailed experimental protocols, comparative data on the impact of different strategies, and visualizations of key processes and pathways to aid researchers in the strategic design and implementation of PEGylation for optimal drug delivery.
Generations of PEGylation Strategies
PEGylation techniques have evolved from random, non-specific conjugations to highly controlled, site-specific modifications, broadly categorized into first and second generations.
First-Generation PEGylation: Random Conjugation
First-generation PEGylation typically involves the random attachment of linear PEG chains to multiple reactive sites on a protein, most commonly the primary amines of lysine (B10760008) residues.[8] This approach, while effective in increasing molecular weight and extending half-life, often results in a heterogeneous mixture of PEGylated isomers with varying degrees of modification and positional attachment. This heterogeneity can lead to a loss of biological activity if PEGylation occurs at or near the active site of the protein.
Advanced PEGylation Strategies
To overcome the limitations of early PEGylation methods, more advanced strategies have been developed, offering greater control over the conjugation process and the properties of the final product.
Branched and Multi-Arm PEGylation
Branched and multi-arm PEGs are structures where multiple PEG chains are attached to a single core molecule. This architecture provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance the "stealth" effect and prolong circulation time.[9] While direct comparisons of immunogenicity are complex and depend on multiple factors, the increased shielding provided by branched structures may contribute to reduced immunogenicity in some cases.
Releasable PEGylation
Releasable or cleavable PEGylation involves attaching the PEG chain to the drug via a linker that is designed to break under specific physiological conditions, such as a change in pH or the presence of certain enzymes found in target tissues. This "prodrug" approach allows the drug to remain protected and inactive while in circulation, with the active form being released at the site of action, thereby minimizing off-target effects.
Data Presentation: Comparative Analysis of PEGylation Strategies
The following tables summarize quantitative data comparing the effects of different PEGylation strategies on key drug delivery parameters.
Table 1: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Drugs
| Drug | PEGylation Strategy | Half-Life (t½) | Clearance (CL) | Reference |
| Interferon alfa-2b | Non-PEGylated | ~2 hours | 231 mL/h/kg | [10] |
| 12 kDa Linear PEG | 27.2 - 39.3 hours | 22 mL/h/kg | [10][11] | |
| Interferon alfa-2a | Non-PEGylated | - | - | |
| 40 kDa Branched PEG | 61 - 110 hours | Reduced by >100-fold | [10][11] | |
| G-CSF (Filgrastim) | Non-PEGylated | 3.5 hours | - | [12] |
| 20 kDa Linear PEG (Pegfilgrastim) | 49 hours | Significantly Reduced | [4][13] | |
| rhTIMP-1 | Non-PEGylated | 1.1 hours | - | [14][15] |
| 20 kDa Linear PEG | 28 hours | - | [14][15] | |
| Tripegfilgrastim | Multi-arm PEG | > 40 hours | - | [2][16] |
Table 2: Immunogenicity of PEGylated Drugs
The incidence of anti-PEG antibodies can be influenced by factors such as the PEG structure (linear vs. branched), molecular weight, the nature of the conjugated drug, and patient-related factors.[6][17] Pre-existing anti-PEG antibodies are found in a significant portion of the healthy population, which can impact the efficacy and safety of PEGylated therapeutics.[10][18]
| PEGylated Drug | PEG Architecture | Incidence of Anti-PEG Antibodies | Patient Population | Reference |
| Pegloticase | Linear | ~40% (treatment-induced) | Gout patients | [10] |
| PEG-asparaginase | Linear | 46% (IgM), 32% (IgG) | - | [19] |
| PEG-IFN-λ | - | 6% (persistent) | Hepatitis C patients | [20] |
| PEG-IFN-α | - | 9% (persistent) | Hepatitis C patients | [20] |
| Healthy Donors | N/A | ~27% - 72% (pre-existing) | General Population | [6][10][18] |
Note: Direct quantitative comparison of immunogenicity between different PEGylation strategies from a single study is limited. The data presented is from various clinical observations.
Experimental Protocols
This section provides detailed methodologies for key PEGylation and purification experiments.
Protocol for N-terminal Protein PEGylation with mPEG-Aldehyde
This protocol describes the site-specific PEGylation of a protein at its N-terminal α-amino group using a methoxy-PEG-aldehyde derivative. The reaction's specificity is achieved by controlling the pH, taking advantage of the lower pKa of the N-terminal amine compared to the ε-amino groups of lysine residues.
Materials:
-
Protein with an accessible N-terminus
-
mPEG-Propionaldehyde
-
Reaction Buffer: 100 mM MES or acetate (B1210297) buffer, pH 5.0-6.5
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 1 M in water)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Propionaldehyde in the Reaction Buffer to the desired stock concentration.
-
PEGylation Reaction:
-
Add the mPEG-Propionaldehyde solution to the protein solution at a molar ratio typically ranging from 2:1 to 10:1 (PEG:protein).
-
Add the sodium cyanoborohydride stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.
-
-
Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from the reaction mixture to remove unreacted PEG, protein, and other reagents using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
Protocol for Cysteine-Specific PEGylation with mPEG-Maleimide
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent. The maleimide (B117702) group reacts specifically with the sulfhydryl group of cysteine at near-neutral pH.
Materials:
-
Cysteine-containing protein
-
mPEG-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA.
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer.
-
If the target cysteine is in a disulfide bond, it must first be reduced. Add TCEP to a final concentration of 10-fold molar excess over the protein and incubate for 1 hour at room temperature. Remove the TCEP using a desalting column.
-
-
PEG Reagent Preparation: Dissolve mPEG-Maleimide in the Reaction Buffer immediately before use.
-
PEGylation Reaction:
-
Add the mPEG-Maleimide solution to the protein solution at a molar ratio of 1.1:1 to 5:1 (PEG:protein).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching: Add the Quenching Solution (e.g., L-cysteine) in a 10-fold molar excess relative to the mPEG-Maleimide to react with any unreacted maleimide groups. Incubate for 1 hour.
-
Purification: Purify the PEGylated conjugate using SEC or IEX chromatography to separate it from unreacted components.
Protocol for Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)
IEX is a powerful technique for separating PEGylated proteins from their unmodified counterparts and for resolving different degrees of PEGylation (e.g., mono-, di-, poly-PEGylated species).[8][10][] The attachment of PEG chains shields the surface charges of the protein, altering its interaction with the IEX resin.
Materials:
-
PEGylation reaction mixture
-
IEX Column (e.g., SP Sepharose for cation exchange, Q Sepharose for anion exchange)
-
Binding Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Sample Preparation: Dilute or dialyze the PEGylation reaction mixture into the Binding Buffer to reduce the salt concentration.
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove unbound material.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). Unmodified protein, with its higher charge density, will typically bind more strongly and elute at a higher salt concentration than the PEGylated forms. Different PEGylated species (mono-, di-, etc.) may also be resolved.
-
Fraction Collection and Analysis: Collect fractions during the elution and analyze them by SDS-PAGE and/or SEC to identify the fractions containing the desired PEGylated product.
Mandatory Visualizations
Signaling Pathway of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)
Pegfilgrastim, a PEGylated form of G-CSF, is used to stimulate the production of neutrophils. It acts by binding to the G-CSF receptor, which activates intracellular signaling cascades, primarily the JAK/STAT pathway, promoting the proliferation and differentiation of neutrophil precursors.
Caption: Signaling pathway of PEGylated G-CSF (Pegfilgrastim).
Experimental Workflow for Site-Specific PEGylation using Sortase A
Sortase A is a transpeptidase that can be used for site-specific protein modification.[5][16][22][23] The enzyme recognizes a specific peptide motif (e.g., LPETG), cleaves it, and ligates it to a nucleophile containing an N-terminal glycine. This allows for the precise attachment of a PEG-glycine molecule to a protein engineered to contain the recognition motif.
Caption: Workflow for Sortase A-mediated protein PEGylation.
Comparison of PEGylation Generations
This diagram illustrates the fundamental difference between first-generation (random) and second-generation (site-specific) PEGylation strategies.
Caption: First vs. Second Generation PEGylation.
References
- 1. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Characteristics of Tripegfilgrastim, a Pegylated G-CSF, in Pediatric Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of pegfilgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. roboklon.com [roboklon.com]
- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Randomized trial and pharmacokinetic study of pegfilgrastim vs. filgrastim after dose-intensive chemotherapy in young adults and children with sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 16. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 18. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 22. Sortase–Mediated Transpeptidation for Site–Specific Modification of Peptides, Glycopeptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Chemical Synthesis of Acid-PEG5-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Acid-PEG5-C2-Boc, a heterobifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, detailed experimental protocols, and characterization data to assist researchers in the successful preparation of this key molecule.
Introduction
This compound, chemically identified as tert-butyl (2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable tool in medicinal chemistry and drug discovery. Its structure incorporates a five-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and pharmacokinetic properties of the resulting PROTAC molecule. One terminus features a carboxylic acid for conjugation to a target protein ligand, while the other is protected with a tert-butoxycarbonyl (Boc) group, which can be deprotected to reveal a primary amine for linkage to an E3 ligase ligand.
Molecular Details:
| Property | Value |
| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate |
| Synonyms | t-Boc-N-amido-PEG5-acid, Boc-NH-PEG5-CH2COOH |
| CAS Number | 1309460-29-4 |
| Molecular Formula | C₁₈H₃₅NO₉ |
| Molecular Weight | 409.47 g/mol |
Synthetic Pathway
The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol. The proposed synthetic route involves:
-
Boc Protection: The primary amine of the starting material is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the intermediate, tert-butyl (2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate.
-
Oxidation: The terminal hydroxyl group of the Boc-protected intermediate is then oxidized to a carboxylic acid to yield the final product, this compound. An alternative to direct oxidation is the alkylation with a haloacetic acid ester followed by hydrolysis.
Below is a DOT language representation of the synthetic pathway.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of tert-butyl (2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (Intermediate 1)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol | 237.30 | 5.00 g | 21.07 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 4.84 g | 22.12 |
| Triethylamine (B128534) (TEA) | 101.19 | 3.20 mL | 23.18 |
| Dichloromethane (B109758) (DCM) | - | 100 mL | - |
Procedure:
-
Dissolve 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (5.00 g, 21.07 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add triethylamine (3.20 mL, 23.18 mmol).
-
Slowly add a solution of di-tert-butyl dicarbonate (4.84 g, 22.12 mmol) in dichloromethane (20 mL) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (Eluent: Ethyl acetate (B1210297)/Hexane gradient) to afford tert-butyl (2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate as a colorless oil.
Expected Yield: 85-95%
Step 2: Synthesis of this compound (Final Product)
This step can be achieved via two primary methods: direct oxidation or a two-step alkylation and hydrolysis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate 1 | 337.42 | 5.00 g | 14.81 |
| TEMPO | 156.25 | 0.23 g | 1.48 |
| Sodium hypochlorite (B82951) (NaOCl, 10-15% solution) | 74.44 | As required | - |
| Sodium bromide (NaBr) | 102.89 | 0.15 g | 1.48 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated aqueous NaHCO₃ | - | 50 mL | - |
Procedure:
-
Dissolve Intermediate 1 (5.00 g, 14.81 mmol) in dichloromethane (100 mL) in a 250 mL three-necked flask equipped with a magnetic stir bar and an addition funnel.
-
Add TEMPO (0.23 g, 1.48 mmol) and sodium bromide (0.15 g, 1.48 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of sodium hypochlorite (10-15% aqueous solution) dropwise while maintaining the pH of the aqueous layer at approximately 9-10 by co-addition of a dilute HCl solution.
-
Stir vigorously at 0 °C until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol/Acetic acid gradient) to yield this compound.
Expected Yield: 60-75%
Part 1: Alkylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate 1 | 337.42 | 5.00 g | 14.81 |
| Sodium hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 0.65 g | 16.29 |
| tert-Butyl bromoacetate (B1195939) | 195.04 | 2.40 mL | 16.29 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
To a solution of Intermediate 1 (5.00 g, 14.81 mmol) in anhydrous THF (100 mL) under an inert atmosphere (e.g., Argon), add sodium hydride (0.65 g, 16.29 mmol) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add tert-butyl bromoacetate (2.40 mL, 16.29 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl ester intermediate. This is often used in the next step without further purification.
Part 2: Hydrolysis
Materials:
| Reagent | Quantity |
| Crude tert-butyl ester intermediate | From previous step |
| Trifluoroacetic acid (TFA) | 20 mL |
| Dichloromethane (DCM) | 20 mL |
Procedure:
-
Dissolve the crude tert-butyl ester intermediate in a 1:1 mixture of DCM and TFA (40 mL total).
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) (3 x 20 mL) to remove residual TFA.
-
Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol/Acetic acid gradient) to yield this compound.
Expected Overall Yield (Method B): 50-65%
Characterization Data
The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Table of Expected Characterization Data:
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.08 (s, 2H, -O-CH₂-COOH), 3.70-3.55 (m, 20H, PEG backbone), 3.52 (t, J=5.2 Hz, 2H, -CH₂-NH-), 3.35 (q, J=5.2 Hz, 2H, -CH₂-NH-), 1.44 (s, 9H, Boc -C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 172.5 (-COOH), 156.1 (Boc C=O), 79.2 (Boc -C(CH₃)₃), 71.3, 70.6, 70.5, 70.3, 70.0, 69.1 (PEG backbone), 40.4 (-CH₂-NH-), 28.4 (Boc -CH₃) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₈H₃₆NO₉⁺: 410.24; found: 410.24. [M+Na]⁺ calculated for C₁₈H₃₅NNaO₉⁺: 432.22; found: 432.22 |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound, a critical component in the construction of PROTACs. By following the outlined protocols and utilizing the provided characterization data as a reference, researchers can confidently produce this versatile linker for applications in targeted protein degradation and drug discovery. Careful execution of the experimental procedures and purification steps is essential to obtain a high-purity product.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Acid-PEG5-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acid-PEG5-C2-Boc in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.
The this compound linker is a versatile building block for PROTAC synthesis. It features a polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, which enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[2] The linker is bifunctional, with a terminal carboxylic acid group for conjugation to an amine-functionalized ligand (either for the POI or the E3 ligase) and a tert-butyloxycarbonyl (Boc)-protected amine on the other end. This orthogonal protecting group strategy allows for a controlled, stepwise synthesis of the final PROTAC.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: General mechanism of action for a PROTAC molecule.
Experimental Protocols
The following is a representative two-step protocol for the synthesis of a PROTAC using the this compound linker. This protocol assumes the sequential amide coupling of the linker, first to an amine-containing POI ligand and then to an amine-containing E3 ligase ligand.
Step 1: Synthesis of POI-Linker Intermediate
This step involves the formation of an amide bond between the carboxylic acid of the this compound linker and an amine-functionalized POI ligand.
Caption: Workflow for the synthesis of the POI-Linker intermediate.
Materials:
-
Amine-functionalized POI ligand (POI-NH2)
-
This compound linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Preparative HPLC system
Procedure:
-
Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM and wash with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the pure POI-Linker(Boc) intermediate.
Step 2: Synthesis of the Final PROTAC
This step involves the deprotection of the Boc group from the POI-Linker intermediate, followed by amide coupling to an amine-containing E3 ligase ligand.
Materials:
-
POI-Linker(Boc) intermediate
-
TFA (Trifluoroacetic acid)
-
Anhydrous DCM
-
Amine-containing E3 ligase ligand (E3-NH2)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Boc Deprotection: Dissolve the POI-Linker(Boc) intermediate (1.0 equivalent) in a solution of 20-50% TFA in anhydrous DCM.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with toluene (B28343) (2x) to ensure complete removal of residual TFA.
-
Final Coupling: Dissolve the resulting TFA salt of the deprotected intermediate and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (4.0-5.0 equivalents) to neutralize the TFA salt and to act as the base for the coupling reaction.
-
Add HATU (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Data Presentation
The following tables summarize representative quantitative data for a PROTAC synthesis campaign. Note: These values are illustrative and may vary depending on the specific ligands and reaction conditions used.
Table 1: Illustrative Synthesis Data for POI-Linker Intermediate
| POI Ligand | Linker | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Ligand A-NH2 | This compound | HATU, DIPEA | DMF | 5 | 75 | >98 |
| Ligand B-NH2 | This compound | HATU, DIPEA | DMF | 6 | 68 | >97 |
Table 2: Illustrative Synthesis and Characterization Data for Final PROTAC
| POI-Linker Intermediate | E3 Ligase Ligand | Coupling Reagents | Solvent | Reaction Time (h) | Final Yield (%) | Purity (%) (by HPLC) |
| A-Linker-NH2 | Ligand X-NH2 | HATU, DIPEA | DMF | 5 | 65 | >99 |
| B-Linker-NH2 | Ligand Y-NH2 | HATU, DIPEA | DMF | 6 | 55 | >98 |
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity and synthetic tractability. The provided protocols outline a standard and reliable method for the construction of PROTACs using this linker. The orthogonal protection strategy allows for a controlled and stepwise synthesis, which is amenable to the construction of diverse PROTAC libraries for structure-activity relationship studies. As with all PROTAC development, empirical optimization of the linker length and composition is often necessary to achieve optimal degradation efficacy for a given target protein and E3 ligase pair.
References
Application Notes and Protocols: Coupling Acid-PEG5-C2-Boc with a VHL E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery.[1] These heterobifunctional molecules consist of two key ligands connected by a flexible linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its widespread expression and well-characterized ligands.[3][4] The linker component plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers, such as Acid-PEG5-C2-Boc, are frequently employed to enhance solubility and provide optimal spacing between the two ligands.[4]
These application notes provide a detailed protocol for the coupling of this compound, a PEG-based linker, with a VHL E3 ligase ligand, a crucial step in the synthesis of VHL-recruiting PROTACs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VHL E3 ligase signaling pathway and the experimental workflow for the coupling reaction.
References
Step-by-Step Synthesis of a BRD4-Targeting PROTAC Using Acid-PEG5-C2-Boc
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1][2] This application note provides a detailed protocol for the synthesis of a BRD4-targeting PROTAC using a flexible polyethylene (B3416737) glycol (PEG) linker, specifically Acid-PEG5-C2-Boc.
Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and a key epigenetic reader that plays a crucial role in the regulation of oncogenes such as c-MYC. The degradation of BRD4 has shown significant therapeutic potential in various cancers. This protocol will detail the synthesis of a model PROTAC that joins a derivative of the well-characterized BRD4 inhibitor, JQ1, to the Cereblon (CRBN) E3 ligase ligand, pomalidomide, via the this compound linker.
Signaling Pathway and Mechanism of Action
The synthesized BRD4-targeting PROTAC functions by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalyze further degradation cycles.
Experimental Protocols
This synthesis is a multi-step process involving the sequential coupling of the linker to the E3 ligase ligand, followed by deprotection and final coupling to the BRD4 ligand.
Materials and Reagents
-
This compound
-
4-Aminopomalidomide
-
(+)-JQ1-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (e.g., DCM, Methanol, Ethyl Acetate (B1210297), Hexanes)
-
Reverse-phase preparatory HPLC system
Step 1: Synthesis of Boc-Pomalidomide-PEG5-Linker
This step involves the amide coupling of the carboxylic acid group of the linker to the amine group of pomalidomide.
Protocol:
-
In a round-bottom flask, dissolve 4-Aminopomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-Pomalidomide-PEG5-Linker.
Step 2: Boc Deprotection
The Boc protecting group is removed to expose the terminal amine for the subsequent coupling reaction.
Protocol:
-
Dissolve the Boc-Pomalidomide-PEG5-Linker (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine-TFA salt is used directly in the next step.
Step 3: Synthesis of the Final BRD4-Targeting PROTAC
This final step couples the deprotected linker-pomalidomide intermediate with the BRD4 ligand, (+)-JQ1-carboxylic acid.
Protocol:
-
Dissolve (+)-JQ1-carboxylic acid (1.0 eq) and the deprotected Amine-Pomalidomide-PEG5-Linker (1.2 eq) in anhydrous DMF.
-
Add DIPEA (4.0 eq) to neutralize the TFA salt and to act as a base for the coupling reaction. Stir for 10 minutes.
-
Add HATU (1.3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by reverse-phase preparatory HPLC to obtain the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthetic Workflow Diagram
Data Presentation
The efficacy of BRD4-targeting PROTACs is typically evaluated by their ability to induce degradation of the BRD4 protein in cellular assays. Key parameters include the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage). The following tables summarize representative data for BRD4-targeting PROTACs with PEG linkers.
Table 1: In Vitro Degradation of BRD4 by PROTACs with PEG Linkers
| PROTAC Compound | Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 (PEG linker) | Burkitt's Lymphoma | 18 | < 1 | > 90 |
| dBET1 (PEG linker) | MV4;11 | 2 | ~30 | > 95 |
| MZ1 (PEG linker) | HeLa | 24 | ~10 | > 90 |
| Representative PEG5-PROTAC | 22Rv1 | 24 | 5-15 | > 95 |
Note: Data is compiled from various literature sources and is representative. Actual values may vary based on specific experimental conditions.
Table 2: Antiproliferative Activity of BRD4-Targeting PROTACs
| PROTAC Compound | Cell Line | IC₅₀ (nM) |
| dBET1 | MV4;11 | 8 |
| ARV-825 (PEG linker) | RS4;11 | 0.8 |
| Representative PEG5-PROTAC | LNCaP | 10-50 |
Conclusion
This application note provides a detailed, step-by-step protocol for the synthesis of a BRD4-targeting PROTAC using the this compound linker. The described methodology offers a clear and reproducible path for researchers to generate these powerful tools for targeted protein degradation. The provided diagrams and data tables serve as a valuable resource for understanding the mechanism of action, synthetic strategy, and expected efficacy of the resulting PROTAC. This protocol can be adapted for the synthesis of other PROTACs by substituting the BRD4 and CRBN ligands with other POI and E3 ligase ligands, respectively.
References
Solid-Phase Synthesis of PROTACs Using PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Solid-Phase Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful and selective approach to drug discovery, capable of targeting proteins previously considered "undruggable."
The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic flexibility for optimizing linker length.
Solid-phase synthesis provides a streamlined and efficient methodology for the rapid assembly of PROTAC libraries.[1] This approach involves immobilizing one of the PROTAC components (either the E3 ligase ligand or the POI ligand) onto a solid support, followed by the sequential addition of the linker and the second ligand. The key advantages of solid-phase synthesis include simplified purification at each step, the ability to use excess reagents to drive reactions to completion, and the potential for automation and parallel synthesis.[1]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves the recruitment of the cellular protein degradation machinery to a specific target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols: Solid-Phase Synthesis of a Representative PROTAC
This section details a general protocol for the solid-phase synthesis of a PROTAC, exemplified by the construction of a molecule targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Materials and Reagents
-
Resin: Rink Amide resin or pre-loaded E3 ligase ligand resin.
-
E3 Ligase Ligand: Pomalidomide (B1683931) or Thalidomide derivative with a suitable functional group for attachment to the resin or linker.
-
PEG Linker: Fmoc-NH-PEGn-COOH (e.g., n=2, 4, 6, 8, 12).
-
POI Ligand: A ligand for the target protein with a carboxylic acid or amine functionality for coupling.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol).
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.
-
Purification: Preparative reverse-phase HPLC.
-
Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance).
Experimental Workflow: Solid-Phase PROTAC Synthesis
The following diagram illustrates the key steps in the solid-phase synthesis of a PROTAC.
Caption: General workflow for solid-phase PROTAC synthesis.
Detailed Methodologies
Step 1: Resin Preparation
-
Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF.
-
To deprotect the Fmoc group, add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
Step 2: E3 Ligase Ligand Coupling
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative, 2 equivalents), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the deprotected resin.
-
Shake the reaction mixture at room temperature for 4 hours.
-
Wash the resin as described in Step 1.4.
Step 3: PEG Linker Coupling
-
Deprotect the Fmoc group on the coupled E3 ligase ligand as described in Step 1.3.
-
Wash the resin as described in Step 1.4.
-
Dissolve the Fmoc-NH-PEGn-COOH linker (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin as described in Step 1.4.
Step 4: POI Ligand Coupling
-
Deprotect the Fmoc group on the PEG linker as described in Step 1.3.
-
Wash the resin as described in Step 1.4.
-
Dissolve the carboxylic acid-functionalized POI ligand (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 16 hours.
-
Wash the resin as described in Step 1.4 and dry under vacuum.
Step 5: Cleavage from Resin
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
Step 6: Purification
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and dry it.
-
Purify the crude product by preparative reverse-phase HPLC.
Step 7: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.
Data Presentation: Quantitative Analysis of Synthesized PROTACs
The following tables summarize representative quantitative data for the solid-phase synthesis of PROTACs targeting Histone Deacetylase 6 (HDAC6) and Bromodomain-containing protein 4 (BRD4), recruiting the CRBN E3 ligase.
Table 1: Solid-Phase Synthesis of HDAC6-Targeting PROTACs with PEG Linkers [2][3][4][5]
| PROTAC ID | POI Ligand | E3 Ligase Ligand | PEG Linker (n) | Overall Yield (%) | Purity (%) | Molecular Weight ( g/mol ) | DC50 (nM) |
| A6 | Selective HDAC6i | Pomalidomide | 2 | 27-71 (for library) | >95 | 936.08 | 3.5 |
| B4 | Selective HDAC6i | Pomalidomide | 4 | 27-71 (for library) | >95 | 1024.18 | 19.4 |
Table 2: Solid-Phase Synthesis of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC ID | POI Ligand | E3 Ligase Ligand | PEG Linker (n) | Overall Yield (%) | Purity (%) | Molecular Weight ( g/mol ) | DC50 (nM) |
| PROTAC-1 | JQ1 derivative | Pomalidomide | 3 | Not Reported | >95 | 925.04 | ~10 |
| PROTAC-2 | JQ1 derivative | Pomalidomide | 4 | Not Reported | >95 | 969.09 | ~5 |
| PROTAC-3 | JQ1 derivative | Pomalidomide | 5 | Not Reported | >95 | 1013.15 | ~1 |
Note: The yields and biological data are representative and can vary depending on the specific ligands, linker length, and experimental conditions.
Conclusion
Solid-phase synthesis coupled with the use of PEG linkers offers a robust and efficient platform for the discovery and development of novel PROTACs. The methodologies outlined in these application notes provide a foundation for researchers to synthesize and evaluate their own PROTAC molecules. The ability to rapidly generate libraries of PROTACs with varying linker lengths allows for the systematic optimization of their degradation efficacy and other pharmacological properties, accelerating the identification of potent and selective protein degraders for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry with PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of click chemistry in conjunction with polyethylene (B3416737) glycol (PEG) linkers for bioconjugation. This powerful combination has become a cornerstone in the development of advanced therapeutics and diagnostics, most notably in the field of antibody-drug conjugates (ADCs). This document outlines the key principles, provides detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.
Introduction to Click Chemistry and PEGylated Linkers
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1][2] The most prominent examples used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] These reactions allow for the precise and stable covalent linkage of two molecules, such as a targeting antibody and a therapeutic payload.
PEGylated linkers are polyethylene glycol chains functionalized with reactive groups that can participate in click chemistry reactions. The incorporation of a PEG spacer offers several advantages in bioconjugation:
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and prevents aggregation of the final conjugate.[4]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.[4]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream.[4][5]
-
Controlled Drug Release: The linker can be designed to be cleavable under specific physiological conditions (e.g., in the acidic environment of a tumor or by specific enzymes), allowing for targeted release of the payload.[6][7]
Applications in Drug Development
The synergy between click chemistry and PEGylated linkers has propelled advancements in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Click chemistry with PEGylated linkers enables the precise attachment of the drug to the antibody, controlling the drug-to-antibody ratio (DAR) and enhancing the overall therapeutic index of the ADC.[6][8][9]
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Click chemistry with PEG linkers is often employed to connect the target-binding and E3 ligase-binding moieties.[2]
-
Biomolecule Labeling and Imaging: Fluorophores, imaging agents, and other probes can be attached to biomolecules using these methods for in vitro and in vivo tracking and visualization.
Quantitative Data Comparison
The choice between CuAAC and SPAAC, as well as the length of the PEG linker, can significantly impact the efficiency and properties of the final bioconjugate. The following tables summarize key quantitative data from comparative studies.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Catalyst | Copper (I) | None (driven by ring strain) | [2][10] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst, limiting in vivo applications without careful ligand selection. | Generally considered highly biocompatible and suitable for live-cell and in vivo studies. | [10] |
| Reaction Kinetics | Generally very fast and efficient, often reaching completion in a short time. | Reaction rates are highly dependent on the cyclooctyne (B158145) used, but can be very rapid, with some reactions completing in minutes. | [10] |
| Specificity & Yield | Generally high specificity and quantitative yields under optimized conditions. | High specificity and can achieve quantitative yields. | [10] |
| Cost | Reagents are generally less expensive. | Strained cyclooctynes can be significantly more expensive. | [10] |
Table 1: Comparison of CuAAC and SPAAC for Bioconjugation.
| Linker Modification | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Reference(s) |
| Non-PEGylated Linker | ~3.5 | 14.3 pmol/L | Statistically insignificant at 1 mg/kg | [11] |
| Short PEG Linker (e.g., PEG4) | ~4 | 8.8 pmol/L | 57% reduction at 1 mg/kg | [11] |
| Long PEG Linker (e.g., PEG24) | 4 or 8 | Demonstrated maximum hydrophilicity and biophysical stability | Enhanced tumor suppression and prolonged half-life | [5][12] |
Table 2: Impact of PEG Linker Length on ADC Efficacy.
Experimental Protocols
The following are generalized protocols for CuAAC and SPAAC reactions for the conjugation of a drug to an antibody using a PEGylated linker. Optimization may be required for specific antibodies, drugs, and linkers.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified antibody with an alkyne-functionalized drug-PEG linker.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3)
-
Alkyne-functionalized drug-PEG linker (Alkyne-PEG-Drug)
-
Copper (II) Sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)
-
Sodium Ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Procedure:
-
Antibody Preparation: Prepare a solution of the azide-modified antibody in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Drug-Linker Preparation: Dissolve the alkyne-functionalized drug-PEG linker in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Reaction Setup:
-
In a reaction tube, add the antibody solution.
-
Add the drug-linker stock solution to the antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used.
-
Add the THPTA ligand solution.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Purify the resulting ADC using a suitable chromatography method (e.g., SEC) to remove excess drug-linker and other reagents.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using methods such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry (MS).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified antibody with a strained alkyne (e.g., DBCO)-functionalized drug-PEG linker.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3)
-
DBCO-functionalized drug-PEG linker (DBCO-PEG-Drug)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Procedure:
-
Antibody Preparation: Prepare a solution of the azide-modified antibody in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Drug-Linker Preparation: Dissolve the DBCO-functionalized drug-PEG linker in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Reaction Setup:
-
In a reaction tube, add the antibody solution.
-
Add the drug-linker stock solution to the antibody solution. A molar excess of the drug-linker (e.g., 3-5 fold) is typically used.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting ADC using a suitable chromatography method (e.g., SEC) to remove the excess drug-linker.
-
Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation using methods such as HIC, SEC, and MS.
Visualizations
Experimental Workflow for ADC Synthesis and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. Trop2-targeted therapies in solid tumors: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anti‐CD22 and anti‐CD79b antibody‐drug conjugates preferentially target proliferating B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2] This mechanism of action, which involves the removal of the target protein rather than just its inhibition, has made PROTACs a promising therapeutic modality.[1] A critical step in the development and characterization of PROTACs is the accurate quantification of target protein degradation.[3] Western blotting is a fundamental and widely utilized technique for this purpose, allowing for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
These application notes provide a detailed protocol for performing Western blot analysis to assess and quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Signaling Pathway of PROTAC Action
PROTACs are comprised of two distinct ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase.[1] This dual binding facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5] The proximity induced by this complex allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the proteasome.[1][2]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
I. Cell Culture and PROTAC Treatment
This initial phase involves seeding cells and treating them with the PROTAC to induce degradation of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
Appropriate cell culture medium
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well plates
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.[4]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. A common concentration range to test is 0, 10, 50, 100, 500 nM, and 1 µM.[4]
-
Controls: Include a vehicle-only control (e.g., 0.1% DMSO) to serve as a baseline for no degradation.[1]
-
Incubation: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control. Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.[1]
II. Cell Lysis and Protein Quantification
After treatment, the cells are lysed to release the proteins, and the total protein concentration is determined to ensure equal loading in the subsequent steps.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1][6]
-
Cell scraper
-
Microcentrifuge tubes, pre-cooled
Procedure:
-
Cell Harvesting: After the incubation period, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.[4]
-
Lysis: Add 100-200 µL of ice-cold lysis buffer to each well.[4] Use a cell scraper to detach the cells and transfer the cell lysate to a pre-cooled microcentrifuge tube.[1]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-cooled microcentrifuge tube.[1][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[4][7] This is a critical step to ensure equal amounts of protein are loaded for each sample.[8]
III. Sample Preparation and SDS-PAGE
The protein samples are prepared for electrophoresis by denaturation and reduction, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
SDS-PAGE gels
-
Protein molecular weight marker
-
Electrophoresis apparatus and running buffer
Procedure:
-
Normalization: Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer. A recommended loading amount is 20-30 µg of total protein per lane.[4][8]
-
Sample Preparation: Add Laemmli sample buffer to each lysate to a final concentration of 1X.[4]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Gel Electrophoresis: Load the equalized protein samples into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.[4] Run the gel at a constant voltage until the dye front reaches the bottom.[4]
IV. Protein Transfer and Immunoblotting
The separated proteins are transferred to a membrane, which is then probed with specific antibodies to detect the target protein and a loading control.
Materials:
-
PVDF or nitrocellulose membrane[1]
-
Transfer apparatus and transfer buffer
-
Ponceau S stain (optional)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[1]
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin)[4][9]
-
HRP-conjugated secondary antibody[4]
-
Tris-buffered saline with Tween 20 (TBST)
Procedure:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4] Successful transfer can be confirmed by staining the membrane with Ponceau S.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Loading Control Incubation: Incubate the membrane with the primary antibody against a loading control protein. This is crucial to normalize the data and ensure that any observed changes in the target protein are not due to loading errors.[9][10]
-
Secondary Antibody Incubation: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][4]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.[4]
V. Detection and Data Analysis
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of protein degradation.
Materials:
-
Enhanced chemiluminescent (ECL) substrate[4]
-
Chemiluminescence imaging system[4]
-
Densitometry software (e.g., ImageJ)[4]
Procedure:
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[4] Capture the chemiluminescent signal using an imaging system.[1]
-
Data Analysis:
-
Quantify the band intensities for both the target protein and the loading control using densitometry software.[4]
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[1]
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]
-
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for assessing PROTAC-mediated degradation.
Caption: Workflow for Western blot analysis of PROTAC degradation.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the Western blot protocol.
Table 1: PROTAC Treatment Conditions
| Parameter | Typical Range | Notes |
| PROTAC Concentration | 10 nM - 1 µM | A dose-response curve is recommended to determine DC50.[4] |
| Incubation Time | 4 - 24 hours | A time-course experiment is advised to find the optimal degradation time.[1][4] |
| Vehicle Control | 0.1% DMSO | Should match the solvent and concentration used for the PROTAC stock.[1] |
Table 2: Western Blot Reagents and Conditions
| Parameter | Recommended Amount/Dilution | Notes |
| Protein Loading per Lane | 20 - 50 µg | Ensure the signal is within the linear range of detection.[4][10] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Optimize for each antibody; refer to the manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Optimize based on the primary antibody and detection system. |
| Blocking Time | 1 hour | At room temperature.[1] |
| Primary Antibody Incubation | Overnight at 4°C | Or 1-2 hours at room temperature.[1] |
| Secondary Antibody Incubation | 1 hour | At room temperature.[1] |
Table 3: Common Loading Controls
| Loading Control | Molecular Weight (kDa) | Subcellular Localization | Notes |
| β-Actin | ~42 kDa | Cytoplasm/Whole Cell | Ubiquitously expressed but may not be suitable for skeletal muscle samples.[11] |
| GAPDH | ~37 kDa | Cytoplasm/Whole Cell | Expression may be affected by metabolic changes.[12] |
| α-Tubulin / β-Tubulin | ~55 kDa | Cytoplasm/Whole Cell | Common housekeeping proteins.[10] |
| Lamin B1 | ~66 kDa | Nucleus | Use for nuclear protein targets; not suitable for samples without a nuclear envelope.[11] |
| VDAC1 | ~31 kDa | Mitochondria | Use for mitochondrial protein targets.[12] |
Troubleshooting Common Issues:
-
No or weak target signal: Check primary antibody dilution, ensure complete protein transfer, and verify the activity of the ECL substrate.[4]
-
Multiple bands: This may be due to non-specific antibody binding or protein isoforms. Optimize antibody concentration and blocking conditions.[4]
-
Uneven loading control bands: Indicates issues with protein quantification or loading. Re-quantify samples and load again.[9]
-
Signal saturation: If bands are too intense, reduce the amount of protein loaded or use a more dilute primary antibody to ensure quantification is within the linear range.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. Western Blot Sample Preparation Protocol [novusbio.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Recommended controls for western blot | Abcam [abcam.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and methodologies for the determination of the half-maximal degradation concentration (DC50) of a Proteolysis Targeting Chimera (PROTAC), a critical parameter for evaluating its potency.
Introduction to PROTACs and DC50
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate specific proteins from cells.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.[1][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful therapeutic modality.[1][4]
The efficacy of a PROTAC is quantified by two key parameters:
-
DC50 (Half-Maximal Degradation Concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein.[5] It is a primary measure of a PROTAC's potency; a lower DC50 value indicates a more potent compound.
-
Dmax (Maximum Degradation): This represents the maximum percentage of protein degradation that can be achieved with the PROTAC.[1]
Accurate determination of these values is essential for the characterization, optimization, and comparison of novel PROTAC molecules during drug discovery and development.[6][7]
PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein. The PROTAC first forms a ternary complex with the target protein and an E3 ligase, leading to ubiquitination of the target and its subsequent recognition and degradation by the 26S proteasome.[2] The PROTAC is then released to repeat the cycle.[3]
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for DC50 Determination
The general workflow for determining the DC50 value involves treating cells with a range of PROTAC concentrations, quantifying the remaining target protein, and analyzing the dose-response relationship.
Caption: General experimental workflow for DC50 and Dmax determination.
Experimental Protocols
The most common method for determining DC50 is Western blotting due to its accessibility and reliability.[8][9] Luminescence-based reporter assays are a powerful high-throughput alternative.[10]
Protocol 1: DC50 Determination using Western Blot
This protocol details the steps to quantify target protein levels following PROTAC treatment using traditional Western blotting.[1]
Materials:
-
Selected cell line cultured in appropriate growth medium.
-
PROTAC compound (stock solution in DMSO).
-
Vehicle control (e.g., DMSO).
-
Multi-well cell culture plates (e.g., 6-well or 12-well).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
Densitometry analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Incubate overnight to allow for attachment.[11]
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range might be 1 nM to 10,000 nM, but this should be optimized.
-
Include a vehicle control well treated with the same final concentration of DMSO as the highest PROTAC concentration (typically ≤0.1%).[12]
-
Remove the old medium and add the medium containing the different PROTAC concentrations or vehicle.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours). Note: The optimal time should be determined via a time-course experiment.[13]
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Concentration Measurement:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]
-
Normalize the concentration of all samples by diluting with lysis buffer to ensure equal protein loading in the subsequent steps.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
Probe the membrane with the primary antibody for the loading control, following the same incubation and wash steps.
-
-
Detection and Analysis:
Protocol 2: High-Throughput DC50 Determination using HiBiT Luminescence Assay
This protocol uses the Nano-Glo® HiBiT system, where the target protein is endogenously tagged with the small HiBiT peptide using CRISPR-Cas9. Degradation is measured kinetically in live cells by the loss of luminescence.[13][14]
Materials:
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein.
-
LgBiT-expressing stable cell line or LgBiT expression plasmid.
-
White, opaque 96-well or 384-well plates.
-
PROTAC compound and vehicle control.
-
Nano-Glo® Endurazine™ Live Cell Substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the HiBiT-tagged cells in white, opaque multi-well plates and incubate overnight.[14]
-
Substrate Addition:
-
Prepare a 1X solution of Endurazine™ substrate in the appropriate assay medium.
-
Replace the cell culture medium with the Endurazine™ solution.
-
Incubate for at least 2 hours at 37°C to allow the luminescence signal to equilibrate.[14]
-
-
PROTAC Treatment:
-
Prepare a concentrated stock plate of serially diluted PROTAC.
-
Add a small volume of the PROTAC dilutions to the assay plate.
-
-
Kinetic Measurement:
-
Immediately place the plate in a luminometer pre-equilibrated to 37°C.
-
Collect kinetic luminescence measurements over time (e.g., every 15-30 minutes for 24 hours).[14]
-
Data Analysis and Presentation
Analysis Steps:
-
Normalization (Western Blot): For each sample, normalize the densitometry value of the target protein band to its corresponding loading control band.
-
Normalized Value = (Target Protein Intensity) / (Loading Control Intensity)
-
-
Calculate Percent Degradation: Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. Then, convert this to percent degradation.[11]
-
% Protein Remaining = (Normalized Value_PROTAC / Normalized Value_Vehicle) * 100
-
% Degradation = 100 - % Protein Remaining
-
-
Generate Dose-Response Curve: Plot the % Degradation (Y-axis) against the logarithm of the PROTAC concentration (X-axis).[12]
-
Calculate DC50 and Dmax: Use a non-linear regression model, typically a four-parameter variable slope (log(inhibitor) vs. response) equation, to fit the dose-response curve in software like GraphPad Prism.[11] The software will calculate the best-fit values for DC50 and Dmax.
Data Presentation:
Summarize the quantitative results in a clear, structured table.
| PROTAC Compound | Target Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) | Method Used |
| Compound X | Cell Line A | 25.3 | 92.5 | 24 | Western Blot |
| Compound Y | Cell Line A | 150.8 | 85.1 | 24 | Western Blot |
| Compound X | Cell Line B | 45.1 | 88.9 | 24 | Western Blot |
| Compound X | Cell Line A | 28.9 | 94.2 | 18 | HiBiT Assay |
Important Experimental Considerations
-
Time Dependence: PROTAC-induced degradation is time-dependent. A single, fixed time point may not accurately reflect potency, as different concentrations can reach Dmax at different times.[13][15] Performing a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) for a few key concentrations is highly recommended to understand the degradation kinetics.
-
Mechanism Validation: To confirm that protein loss is due to proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC.[8] A rescue of the target protein level in the presence of the inhibitor confirms the intended mechanism.
-
Controls: Always include a vehicle-only control (e.g., DMSO).[12] For more rigorous validation, consider using a negative control PROTAC, such as one with a mutated E3 ligase ligand that cannot bind the E3 ligase, to demonstrate that the degradation is dependent on the formation of the ternary complex.[4]
-
Cellular Health: At high concentrations or long incubation times, PROTACs may cause cytotoxicity, which can affect protein levels non-specifically. It is advisable to perform a cell viability assay (e.g., CellTiter-Glo) in parallel to ensure the observed degradation is not an artifact of cell death.[14]
-
mRNA Levels: To confirm that the reduction in protein is due to degradation and not transcriptional repression, quantify the mRNA levels of the target gene using RT-qPCR. No significant change in mRNA levels is expected.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. lifesensors.com [lifesensors.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promega.com [promega.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Measuring Ternary Complex Formation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a ternary complex, where three distinct molecules assemble, is a cornerstone of many biological processes and a key mechanism for novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2][3] These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[2][4][5] Characterizing the formation, stability, and kinetics of these ternary complexes is therefore critical for drug discovery and optimization.[1][4][6]
This document provides detailed application notes and protocols for several key in vitro biophysical assays used to measure and quantify ternary complex formation. These techniques include Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI), Time-Resolved Förster Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). Each section outlines the principles of the assay, offers a step-by-step protocol, and presents example data for context.
A crucial parameter in these studies is cooperativity (α) , which measures how the binding of the first protein influences the binding of the second. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (e.g., α = KD binary / KD ternary).[4][6] A value greater than 1 indicates positive cooperativity, meaning the proteins bind more favorably in the complex than they do individually.[4][6]
Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that measures real-time biomolecular interactions at a sensor surface.[7][8][9] It provides detailed kinetic and affinity data (ka, kd, and KD) for both binary and ternary interactions.[9][10] For ternary complex analysis, one protein (e.g., the E3 ligase) is immobilized on the sensor chip. A solution containing the second protein (the target) and the bridging molecule (e.g., a PROTAC) is then flowed over the surface.[9][11] By comparing the binding response to controls (e.g., target protein alone), the formation of the ternary complex can be precisely quantified. SPR is particularly adept at handling complex kinetics and can reveal phenomena like the "hook effect," where excess bridging molecule leads to the formation of binary complexes that compete with and reduce the formation of the ternary complex.[12]
Advantages:
-
Label-free, real-time kinetic data (on- and off-rates).[9]
-
High sensitivity, capable of detecting weak or transient interactions.[12]
-
Provides detailed mechanistic insights into complex formation.[7]
Limitations:
-
Requires immobilization of one binding partner, which could affect its activity.
-
Lower throughput compared to plate-based assays.[7]
-
Can be sensitive to buffer composition and mass transport effects.
Experimental Workflow Diagram
Caption: General workflow for an SPR-based ternary complex assay.
Detailed Protocol: SPR Analysis of a PROTAC-mediated Ternary Complex
This protocol describes immobilizing a His-tagged E3 ligase (e.g., VHL) on an NTA sensor chip and measuring the binding of a target protein (e.g., BRD4) in the presence of a PROTAC (e.g., MZ1).[11]
1. Reagent and Buffer Preparation:
-
Running Buffer: Prepare a suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas thoroughly.[12]
-
Ligand: Dilute the biotinylated or His-tagged E3 ligase (e.g., VCB complex) to 2.5-5 µg/mL in running buffer.[11]
-
Analytes:
-
Prepare a dilution series of the PROTAC (e.g., 1 nM to 500 nM) in running buffer containing a constant, saturating concentration of the target protein (e.g., 25 µM BRD4).[5] Ensure the final DMSO concentration is consistent across all samples (e.g., 1-2%) and included in the running buffer.[5][12]
-
Control 1 (Target alone): Prepare the highest concentration of the target protein used in the complex mixture, in buffer.
-
Control 2 (PROTAC alone): Prepare the highest concentration of the PROTAC used, in buffer.
-
2. Instrument Setup and Ligand Immobilization:
-
Equilibrate the SPR instrument (e.g., a Biacore system) with running buffer until a stable baseline is achieved.
-
For a His-capture chip (NTA sensor), perform activation with NiCl₂ as per the manufacturer's instructions.
-
Inject the E3 ligase solution over the desired flow cell until the target immobilization level is reached (e.g., ~35 RU for a small ligase to minimize mass transport).[12] A lower density is often better for kinetic analysis.
-
Stabilize the surface with several buffer injections.
3. Binding Analysis (Kinetics):
-
A single-cycle kinetics (SCK) approach is often preferred for high-affinity or slowly dissociating complexes.[12][13]
-
Inject the analyte solutions sequentially from the lowest to the highest concentration without regeneration steps in between. Use a contact time of 60-120 seconds and a flow rate of 30-50 µL/min.[12][13]
-
After the final injection, monitor the dissociation phase by flowing running buffer for an extended period (e.g., 720-1200 seconds) to observe the off-rate of the ternary complex.[13]
-
Inject the control samples under the same conditions to assess non-specific binding and binary interactions.
4. Data Analysis:
-
Process the raw sensorgram data using the instrument's evaluation software.
-
Perform double-referencing by subtracting the signal from a reference flow cell and the signal from a buffer-only (blank) injection.
-
Fit the processed kinetic data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate cooperativity (α) by dividing the KD of the binary interaction (e.g., PROTAC:E3 ligase) by the KD of the ternary interaction.[4]
Bio-layer Interferometry (BLI)
Application Note
Bio-layer Interferometry (BLI) is another label-free optical technique that measures changes in the thickness of a biological layer on a biosensor tip.[14] It is conceptually similar to SPR but uses disposable fiber optic biosensors, making it higher throughput and more amenable to crude samples.[12][14] In a typical ternary complex assay, a biotinylated protein (e.g., E3 ligase) is loaded onto streptavidin-coated biosensors.[15] The sensors are then dipped sequentially into wells containing the target protein and the bridging molecule. BLI is particularly useful for screening compounds and for rank-ordering their ability to form ternary complexes. While it can provide kinetic data, it is generally considered less sensitive than SPR, especially for small molecule interactions or fast kinetics.[12]
Advantages:
-
Higher throughput than SPR.[12]
-
Fluidics-free system is easy to operate and maintain.[14]
-
Compatible with crude samples and complex matrices.[14]
Limitations:
-
Lower sensitivity compared to SPR, may not be suitable for detecting weak binary interactions between small molecules and proteins.[12]
-
Kinetic resolution may be lower than SPR.
Experimental Workflow Diagram```dot
Caption: Principle of proximity assays like TR-FRET and AlphaScreen.
Detailed Protocol: AlphaScreen Ternary Complex Assay
This protocol describes the detection of a complex between a GST-tagged target protein (e.g., BRD4) and a His-tagged E3 ligase (e.g., CRBN) mediated by a PROTAC. [16][17] 1. Reagent Preparation:
-
Assay Buffer: Select an optimized buffer. AlphaLISA Binding Assay Buffer often yields good signal-to-background ratios. [18]* Proteins: Dilute GST-tagged target protein and His-tagged E3 ligase to their optimized final concentrations (e.g., 1-5 nM) in assay buffer. [18]* PROTAC: Prepare a serial dilution of the PROTAC in assay buffer.
-
AlphaLISA Beads: Prepare a mixture of Glutathione Donor beads and Anti-His Acceptor beads in assay buffer according to the manufacturer's protocol. Protect from light.
2. Assay Procedure (384-well plate):
-
Add 5 µL of the protein mixture (containing both target and E3 ligase) to each well.
-
Add 5 µL of the PROTAC dilution (or buffer/DMSO for controls) to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow the ternary complex to form.
-
Add 10 µL of the AlphaLISA bead mixture to all wells.
-
Seal the plate and incubate in the dark at room temperature for 60-180 minutes. [16] 3. Detection and Data Analysis:
-
Read the plate on an AlphaScreen-capable plate reader (e.g., an EnVision).
-
Plot the AlphaLISA signal against the log of the PROTAC concentration.
-
The resulting data typically forms a bell-shaped "hook effect" curve. [19]The peak of the curve represents the optimal concentration for ternary complex formation, and the height of the peak indicates the relative amount of complex formed. [19]* Data can be used to determine the potency (EC₅₀) of PROTACs for inducing complex formation.
Quantitative Data Summary
The following table summarizes representative binding and cooperativity data for well-characterized PROTAC systems, illustrating the type of quantitative output generated by these assays.
| System Component | Interacting Partner | Assay | KD (Binary) | KD (Ternary) | Cooperativity (α) | Reference |
| MZ1 | VHL E3 Ligase | SPR | 29 nM | - | - | [20] |
| MZ1 | VHL E3 Ligase | ITC | 66 nM | - | - | [20] |
| MZ1 | Brd4BD2 | SPR | 1 nM | - | - | [20] |
| MZ1 | Brd4BD2 | ITC | 4 nM | - | - | [20] |
| VHL:MZ1 | Brd4BD2 | SPR | - | 1.1 nM | 26 | [12] |
| VHL:MZ1 | Brd4BD2 | ITC | - | 4.4 nM | 15 | [12] |
| BRD-5110 | CRBN E3 Ligase | SPR | ~3 µM | - | None Apparent | [12][20] |
| BRD-5110 | PPM1D | SPR | 1-2 nM | - | None Apparent | [12] |
| VCB:MZ1 | BRD4BD2 | SPR | - | 5.4 nM | High | [11] |
Note: Cooperativity (α) is calculated as KD (Binary, VHL-MZ1) / KD (Ternary, VHL-MZ1-Brd4). The high positive cooperativity values for the MZ1 system indicate that the VHL:MZ1 complex binds to Brd4 much more strongly than MZ1 binds to VHL alone, a hallmark of a successful PROTAC. [12]The BRD-5110 system, in contrast, shows no apparent cooperativity.
References
- 1. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 7. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 8. med.emory.edu [med.emory.edu]
- 9. aragen.com [aragen.com]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 14. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 15. biomod2016.gitlab.io [biomod2016.gitlab.io]
- 16. SLAS2024 [slas2024.eventscribe.net]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Efficiency with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficiency of Proteolysis Targeting Chimeras (PROTACs) using polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The PEG linker is not just a spacer; it critically influences the PROTAC's efficacy and drug-like properties.[1] Its main roles include:
-
Facilitating Ternary Complex Formation: The linker's length and flexibility are crucial for bringing the POI and the E3 ligase into proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[3][4]
-
Improving Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility of PROTACs, which can be a challenge due to their often large and lipophilic nature.[1][5] This improved solubility is important for handling, formulation, and can improve pharmacokinetic profiles.[1]
-
Modulating Cell Permeability: The flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate passage across the cell membrane.[1] However, the relationship between PEGylation and permeability is complex and often requires empirical optimization.[1]
Q2: How does PEG linker length affect PROTAC activity?
The length of the PEG linker is a critical parameter that directly impacts the formation and stability of the ternary complex.[1]
-
Too short: A linker that is too short can cause steric hindrance, preventing the POI and E3 ligase from coming together to form a productive ternary complex.[1][6]
-
Too long: An excessively long linker may lead to a less stable ternary complex due to increased flexibility and a higher entropic penalty upon binding.[7][8] This can result in reduced degradation efficiency.[7]
-
Optimal length: There is typically an optimal linker length range for each specific POI and E3 ligase pair that maximizes the stability of the ternary complex and, consequently, the degradation efficiency.[4][7] This optimal length must often be determined experimentally.[1]
Q3: What is the "hook effect" and how does the linker influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[3][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[3] A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC optimization experiments involving PEG linkers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or no degradation of the target protein. | Inefficient Ternary Complex Formation: The PEG linker length or flexibility may not be optimal for the specific POI-E3 ligase pair.[3] | - Synthesize a library of PROTACs with varying PEG linker lengths (e.g., 3 to 12 ethylene (B1197577) glycol units) and empirically test their degradation efficiency.[] - Evaluate ternary complex formation directly using biophysical assays like TR-FRET, SPR, or ITC.[9][12] |
| Poor Cell Permeability: The hydrophilicity of the PEG linker can sometimes hinder passive diffusion across the cell membrane.[3][13] | - Synthesize PROTACs with shorter PEG chains or hybrid linkers containing more hydrophobic alkyl chains to improve cell uptake.[3][8] - Assess cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[12] | |
| Instability of the PROTAC: The PROTAC molecule may be unstable in the cell culture medium or inside the cell. | - Assess the chemical stability of your PROTAC in the experimental medium over the time course of the assay.[9] | |
| 2. High DC50 value (low potency). | Suboptimal Ternary Complex Stability: Even if a ternary complex forms, it may not be stable enough for efficient ubiquitination. | - Modify the linker to improve cooperativity in ternary complex formation. A more rigid linker might pre-organize the PROTAC into a more favorable conformation.[10] - Alter the attachment points of the linker on the POI or E3 ligase ligands.[14] |
| Inefficient Ubiquitination: The orientation of the ternary complex may not be conducive to the transfer of ubiquitin to the target protein's lysine (B10760008) residues.[15] | - Varying the linker length and composition can alter the geometry of the ternary complex and potentially expose lysine residues for ubiquitination.[9] - Confirm target ubiquitination using an in-cell ubiquitination assay.[15] | |
| 3. Significant "hook effect" observed. | Formation of Binary Complexes at High Concentrations: This is an inherent property of PROTACs, but its severity can be modulated.[9] | - Perform a wide dose-response experiment to identify the optimal concentration range for degradation.[9] - Design linkers that enhance the cooperativity of ternary complex formation, which can stabilize the ternary complex over the binary ones.[9][10] |
| 4. Off-target protein degradation. | Non-specific Ternary Complex Formation: The linker may facilitate the formation of ternary complexes with other proteins. | - Modify the linker's length, rigidity, and chemical composition to improve selectivity.[9] - Utilize a more selective ligand for your protein of interest.[9] - Consider using a different E3 ligase.[9] |
Data Presentation
Impact of PEG Linker Length on PROTAC Performance
The following tables summarize representative data illustrating the effect of PEG linker length on the degradation of different target proteins. It is important to note that the optimal linker length is highly dependent on the specific PROTAC system.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [16]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 12 | ~40% | >10 |
| 16 | >95% | 0.1 |
| 20 | ~80% | 1 |
Data from a study by Cyrus et al. shows that a 16-atom linker provided the most potent degradation of ERα.[16]
Table 2: Impact of Linker Length on TBK1 Degradation [8]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| <12 | No degradation | N/A |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
A study on TBK1 degraders found that linkers between 12 and 29 atoms were effective, with a 21-atom linker showing the highest potency.[8]
Table 3: Influence of Linker Length on PI3K/mTOR Degradation [17]
| PROTAC (GP262) | Target | DC50 (nM) in MDA-MB-231 cells | Dmax (%) |
| Flexible PEG/Alkyl Linker | p110α | 227.4 | 71.3 |
| p110γ | 42.23 | 88.6 | |
| mTOR | 45.4 | 74.9 |
A study on a dual-targeting PROTAC for PI3K and mTOR highlighted the superior degradation efficiency of flexible PEG or alkyl chain linkers.[17]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.[18]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[18] Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[18]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[18] Scrape the cells, collect the lysate, and incubate on ice.[18] Centrifuge to pellet cell debris and collect the supernatant.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins.[18]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel for electrophoresis.[18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[4] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection and Analysis: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[18] Quantify the band intensities using densitometry software and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[4]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex within cells.[15]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors
-
Antibody against the E3 ligase or POI
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[15]
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer.[15]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.[15]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI overnight at 4°C.[15] Add Protein A/G beads to capture the antibody-protein complexes.
-
Washes: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the other components of the ternary complex (i.e., if you pulled down the E3 ligase, blot for the POI, and vice versa). An increased association in the presence of the PROTAC indicates ternary complex formation.[19]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PEG linker length.
Caption: A decision tree for troubleshooting common PROTAC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
Troubleshooting low yield in Acid-PEG5-C2-Boc conjugation reactions
Welcome to the technical support center for Acid-PEG5-C2-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of this compound to amine-containing molecules, helping you to identify the root cause of low yield and other common problems.
Q1: What are the most common causes of low yield in this compound conjugation reactions?
Low yield in this compound conjugations typically stems from one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the efficiency of the EDC/NHS coupling chemistry.
-
Hydrolysis of the Activated Ester: The NHS-activated form of the PEG linker is susceptible to hydrolysis, which competes with the desired amine coupling reaction.[1] This is a major cause of low yield, especially at high pH.
-
Reagent Quality and Stoichiometry: Degradation of reagents, particularly the moisture-sensitive EDC and NHS, or an inappropriate molar ratio of the PEG linker to your amine-containing molecule can lead to poor outcomes.
-
Issues with the Amine-Containing Molecule: The presence of interfering substances (e.g., other primary amines like Tris buffer), low concentration, or poor solubility of your target molecule can negatively impact the conjugation efficiency.
-
Inefficient Purification: Significant loss of the conjugated product during purification steps is a frequent contributor to low final yield.[2]
-
Steric Hindrance: The Boc protecting group and the C2 alkyl spacer may introduce steric hindrance, potentially slowing down the reaction rate, especially with bulky amine-containing molecules.
Q2: My conjugation efficiency is low. How can I optimize the reaction conditions?
Optimizing reaction conditions is critical for maximizing your yield. Here are key parameters to consider:
-
pH: The activation of the carboxylic acid on this compound with EDC/NHS is most efficient at a pH of 4.5-6.0.[3] However, the subsequent reaction of the NHS-activated PEG with primary amines is favored at a pH of 7.2-8.5.[1][4] A two-step reaction with pH adjustment is often beneficial.
-
Molar Ratio: The molar excess of the PEG linker and coupling reagents over the amine-containing molecule is a crucial parameter. A higher molar ratio can drive the reaction forward, but excessive amounts can lead to modification of multiple sites or aggregation. It is recommended to perform a titration to find the optimal ratio for your specific molecule. A starting point is often a 10-20 fold molar excess of the PEG linker.[3]
-
Reaction Time and Temperature: Conjugation reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[4] Longer incubation times at lower temperatures can sometimes improve yield and reduce the degradation of sensitive molecules.
-
Solvent: The choice of solvent is critical for ensuring that all reactants are fully solvated. For biomolecules, aqueous buffers are common. For small molecules with limited aqueous solubility, organic solvents like DMF or DMSO can be used.[5]
Q3: I am observing a significant amount of unreacted starting material. What could be the issue?
Unreacted starting material is a clear indicator of an incomplete or failed reaction. Consider the following possibilities:
-
Inactive EDC or NHS: EDC and NHS are moisture-sensitive. Ensure you are using fresh, anhydrous reagents. It is recommended to allow the reagent vials to warm to room temperature before opening to prevent condensation.[3]
-
Hydrolysis of the NHS Ester: If there is a delay between the activation of the PEG acid and the addition of the amine, the NHS ester may have hydrolyzed. Perform the conjugation step immediately after activation.[1]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated PEG linker, drastically reducing conjugation efficiency.[4] Always use amine-free buffers like PBS, MES, or HEPES.
-
Low Reactivity of the Target Amine: The primary amine on your target molecule may be sterically hindered or have low nucleophilicity, leading to a slow reaction rate. Increasing the reaction time, temperature, or the molar excess of the activated PEG linker may help.
Q4: How can I minimize the hydrolysis of the activated this compound?
Hydrolysis of the NHS ester is a critical side reaction to control. Here are some strategies:
-
Control the pH: While the amine reaction is faster at higher pH, so is hydrolysis. A pH of 7.2-8.0 is often a good compromise.[3] The half-life of an NHS ester can be significantly shorter at higher pH values.
-
Work Quickly: Add the amine-containing molecule to the activated PEG linker as soon as possible after the activation step.
-
Use a Two-Step Protocol: Activate the this compound at a lower pH (4.5-6.0) where the NHS ester is more stable, and then add it to your amine-containing molecule at a higher pH (7.2-8.0) to facilitate the coupling.
-
Consider Alternative Coupling Agents: For particularly challenging conjugations, other coupling agents that form more stable activated esters, such as those based on pentafluorophenol (B44920) (PFP), could be considered.[6]
Q5: I am observing aggregation or precipitation of my molecule during the reaction. What can I do?
Aggregation can be a significant problem, especially when working with proteins. Here are some troubleshooting steps:
-
Optimize the Molar Ratio: A high degree of PEGylation can sometimes lead to insolubility and aggregation. Try reducing the molar excess of the this compound.
-
Control the Concentration: Working with very high concentrations of reactants can sometimes promote aggregation. Try diluting the reaction mixture.
-
Add Solubility Enhancers: For reactions in aqueous buffers, the addition of a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or DMF can sometimes improve the solubility of the reactants and prevent aggregation.[6]
-
Optimize Buffer Conditions: Ensure your molecule is in a buffer that maintains its stability and solubility throughout the reaction.
Frequently Asked Questions (FAQs)
Q: What is the purpose of the Boc protecting group on the this compound linker?
A: The tert-butyloxycarbonyl (Boc) group is a protecting group for an amine. In the context of this bifunctional linker, it allows for a sequential conjugation strategy. First, the carboxylic acid is reacted with an amine on your target molecule. Then, the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to reveal a free amine, which can then be used for a subsequent conjugation reaction.
Q: How do I remove the Boc protecting group after the initial conjugation?
A: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The reaction is usually fast and occurs at room temperature. It is important to be aware that some molecules may be sensitive to acidic conditions.
Q: What purification methods are recommended for the final conjugated product?
A: The choice of purification method depends on the properties of your final conjugate. Common techniques include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted linkers and byproducts.[2][]
-
Reverse-Phase HPLC (RP-HPLC): Can be used to purify the conjugate based on hydrophobicity, especially for small molecules or peptides.[]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for separation of conjugated and unconjugated species.[2]
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from larger biomolecule conjugates.[2]
Q: What analytical techniques can I use to confirm successful conjugation?
A: Several techniques can be used to verify the successful conjugation of this compound:
-
Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the conjugate, confirming the addition of the PEG linker.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the conjugate and separate it from starting materials. A shift in retention time is often observed upon conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugations, NMR can provide detailed structural information to confirm the formation of the amide bond and the presence of the PEG chain.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein band on the gel.
Data Presentation
The following tables summarize key quantitative data relevant to this compound conjugation reactions. Note that specific yields can be highly dependent on the substrate and reaction conditions.
Table 1: Representative Reaction Conditions for EDC/NHS Coupling of PEG-Acids to Amines
| Parameter | Condition | Rationale |
| Activation pH | 4.5 - 6.0 | Optimal for the formation of the O-acylisourea intermediate with EDC.[3] |
| Conjugation pH | 7.2 - 8.5 | Favors the nucleophilic attack of the primary amine on the NHS ester.[1][4] |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1 : 1.5-2 : 1.5-2 | A slight excess of coupling agents ensures efficient activation. |
| Molar Ratio (Activated PEG:Amine) | 10-20 fold excess | Drives the reaction towards the desired product, but should be optimized.[3] |
| Temperature | Room Temperature or 4°C | Milder temperatures can be beneficial for sensitive molecules. |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Should be monitored for completion. |
Table 2: Troubleshooting Low Conjugation Yield
| Observation | Potential Cause | Recommended Solution |
| No or very little product formation | Inactive EDC/NHS | Use fresh, anhydrous reagents. Allow to warm to room temp before opening. |
| Competing nucleophiles in buffer | Use amine-free buffers (e.g., PBS, MES, HEPES). | |
| Hydrolysis of NHS ester | Add amine immediately after activation. Optimize pH. | |
| Incomplete reaction | Insufficient molar excess of PEG linker | Increase the molar ratio of the activated PEG linker. |
| Low reactivity of the amine | Increase reaction time or temperature. | |
| Product loss during purification | Inappropriate purification method | Select a purification method based on the properties of the conjugate (size, charge, hydrophobicity). |
Experimental Protocols
Protocol 1: Two-Step Aqueous-Based Conjugation of this compound to a Protein
-
Protein Preparation:
-
If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Activation of this compound:
-
Prepare fresh stock solutions of EDC and NHS in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Dissolve this compound in the activation buffer.
-
Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the prepared protein solution. A 10-20 fold molar excess of the PEG linker over the protein is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using a conjugation buffer (e.g., PBS, pH 7.4).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugated protein from excess PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Conjugation of this compound to a Small Molecule in Organic Solvent
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1 equivalent) in an anhydrous organic solvent (e.g., DMF or DCM).
-
-
Activation and Conjugation:
-
To the solution of this compound, add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Dissolve the amine-containing small molecule (1-1.2 equivalents) in the same anhydrous solvent.
-
Add the small molecule solution to the activated PEG linker solution. If the amine is a salt (e.g., HCl salt), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1-2 equivalents).
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with a mild aqueous acid and then with a saturated aqueous sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
The organic layer is then dried and concentrated.
-
The final product is purified by column chromatography or preparative HPLC.
-
Visualizations
References
Acid-PEG5-C2-Boc deprotection methods and potential side reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods and potential challenges associated with the deprotection of Acid-PEG5-C2-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound?
The most common and effective methods for removing the tert-butyloxycarbonyl (Boc) protecting group from molecules like this compound involve acidolysis. The two most widely used reagents are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent, typically dioxane.[1][2]
Q2: How do I choose between TFA and HCl for deprotection?
The choice of acid depends on the sensitivity of your molecule to the acidic conditions and the desired reaction time. TFA is a strong acid that typically allows for rapid and complete deprotection.[] However, it can be harsh and may cleave other acid-labile protecting groups or cause side reactions if not used carefully.[2] HCl in dioxane is generally considered a milder option and can offer better selectivity when other acid-sensitive functional groups are present.[4]
Q3: What are the potential side reactions during Boc deprotection?
The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated as a byproduct.[5] Electron-rich aromatic rings and sulfur-containing residues are particularly susceptible to this side reaction.[5] In the context of PEG linkers, the bulky nature of the PEG chain can sometimes lead to incomplete deprotection due to steric hindrance.[2]
Q4: How can I minimize side reactions?
To prevent unwanted alkylation by the tert-butyl cation, it is highly recommended to use scavengers in the reaction mixture.[5] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole (B89551).[5] Optimizing reaction conditions such as temperature and reaction time can also help minimize side product formation.
Q5: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the deprotection of this compound:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to observe the disappearance of the starting material (higher Rf value) and the appearance of the more polar deprotected product (lower Rf value).[2][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction, allowing you to monitor the consumption of the starting material and the formation of the product and any byproducts.[2][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | 1. Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to drive the reaction to completion.[2] 2. Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.[2] 3. Steric Hindrance: The PEG chain may be sterically hindering the acid's access to the Boc group.[2] 4. Poor Solubility: The this compound may not be fully dissolved in the reaction solvent. | 1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[2] 2. Extend the reaction time and continue to monitor the progress. Gentle heating may be considered if the molecule is stable at elevated temperatures.[2] 3. Consider using a stronger acid system, such as neat TFA or a higher concentration of HCl in dioxane.[2] 4. Ensure the chosen solvent provides good solubility for your PEGylated compound. |
| Observation of Side Products | 1. Alkylation by tert-butyl Cation: The tert-butyl cation generated during the reaction is alkylating nucleophilic sites on your molecule.[5] 2. Cleavage of Other Acid-Labile Groups: The acidic conditions may be too harsh, leading to the removal of other protecting groups or cleavage of sensitive functionalities like esters.[2][4] | 1. Add scavengers such as triisopropylsilane (TIS), water, or thioanisole to the reaction mixture to trap the tert-butyl cation.[5] 2. Use milder deprotection conditions, such as a lower concentration of acid or switching from TFA to HCl in dioxane. Running the reaction at a lower temperature (e.g., 0 °C) can also improve selectivity.[4] |
| Difficulty in Product Isolation | 1. Residual Acid: Traces of acid, particularly TFA, can be difficult to remove and may interfere with subsequent steps. 2. Product Solubility: The deprotected product may have different solubility characteristics compared to the starting material. | 1. For volatile acids like TFA, remove the bulk of the acid by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces.[2] 2. If the deprotected product is an amine salt, it can often be precipitated by adding a non-polar solvent like diethyl ether.[2] Alternatively, an aqueous workup with a mild base can be performed to neutralize the acid and extract the free amine product, provided the product is not water-soluble.[2] |
Experimental Protocols
Below are detailed methodologies for the deprotection of Boc-protected PEG linkers. These should be considered as starting points and may require optimization for your specific this compound construct.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)[2]
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If your molecule contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Protocol 2: Deprotection using HCl in Dioxane[4]
-
Dissolution: Dissolve the Boc-protected this compound in a minimal amount of a suitable co-solvent if necessary, then add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Deprotection with HCl in dioxane may take longer than with TFA, potentially up to 6 hours.[4]
-
Work-up:
-
Upon completion, the solvent and excess HCl can be removed under reduced pressure.
-
The resulting hydrochloride salt of the deprotected amine can be used directly or neutralized as described in the TFA protocol.
-
Quantitative Data Summary
The following table summarizes common reaction conditions for Boc deprotection of PEG linkers.
| Reagent | Concentration | Solvent | Scavenger (optional) | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Triisopropylsilane (TIS) (2.5-5%) | 1-2 hours | 0°C to Room Temp |
| Trifluoroacetic Acid (TFA) | 95% (v/v) | Water | Phenol (5%) | 0.5-1.5 hours | Room Temp |
| HCl in Dioxane | 4 M | 1,4-Dioxane | None typically required | 1-6 hours | Room Temp |
Visualizations
References
Preventing aggregation of PROTACs during synthesis and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PROTAC aggregation during synthesis and storage.
Troubleshooting Guide: Addressing PROTAC Aggregation in Your Experiments
This guide is designed to help you identify and resolve specific issues related to PROTAC aggregation that you may encounter during your research.
Issue 1: My PROTAC precipitates out of solution during my experiment.
This is a common problem that can arise from several factors related to the PROTAC's inherent properties and the experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PROTAC precipitation.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Poor Intrinsic Solubility | Optimize the PROTAC structure, particularly the linker. | The linker significantly impacts a PROTAC's physicochemical properties.[1] Increasing the polarity of the linker by incorporating saturated nitrogen heterocycles (e.g., piperidines, piperazines) can improve solubility.[1] |
| High Concentration | Determine the optimal working concentration through a dose-response experiment. | High concentrations of PROTACs can lead to aggregation and precipitation.[2] Establishing the minimum effective concentration can mitigate this issue. |
| Inappropriate Buffer Conditions | Modify the buffer by adjusting pH, ionic strength, or adding excipients. | The pH and salt concentration of the buffer can influence PROTAC stability. Adding solubilizing agents like detergents or co-solvents may be necessary. |
| Compound Instability | Prepare fresh solutions before each experiment and store them properly. | Some PROTACs can be unstable in solution over time. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[3] |
Issue 2: I'm observing inconsistent results in my cell-based assays.
Inconsistent data can often be traced back to issues with PROTAC solubility and aggregation in the cell culture media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Precipitation in Media | Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting it into the cell culture medium.[2] | Even if a PROTAC is soluble in a stock solution, it can precipitate when introduced to the aqueous environment of cell culture media. |
| Non-specific Toxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the observed effects are due to toxicity from aggregated PROTACs. | Aggregated compounds can lead to non-specific cellular stress and toxicity, confounding the interpretation of assay results.[4] |
| Interaction with Media Components | Evaluate the stability of the PROTAC in the specific cell culture medium being used. | Components of the media, such as serum proteins, can sometimes interact with PROTACs and promote aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC aggregation?
PROTACs are prone to aggregation due to their unique structural characteristics:
-
High Molecular Weight and Structural Complexity: PROTACs are large molecules, often exceeding the "rule of five" guidelines for oral bioavailability, which can contribute to poor solubility.[5]
-
Hydrophobicity: Many PROTACs have a hydrophobic nature, which can lead to self-association and aggregation in aqueous environments.[6]
-
Flexible Linkers: While important for ternary complex formation, long and flexible linkers can sometimes contribute to conformational instability and aggregation.[7]
Caption: Key factors contributing to PROTAC aggregation.
Q2: How can I proactively prevent PROTAC aggregation during synthesis and storage?
Preventing aggregation starts with careful consideration during the design phase and continues through proper handling and storage.
Strategies for Preventing Aggregation:
| Strategy | Description |
| Linker Optimization | The design of the linker is crucial. Incorporating more polar moieties or rigid linkers can improve solubility and reduce aggregation propensity.[8][9] For example, replacing linear alkyl chains with piperazine-containing linkers has been shown to enhance solubility.[1][8] |
| Formulation Approaches | For PROTACs with persistent solubility issues, formulation strategies can be employed. Amorphous Solid Dispersions (ASDs) involve embedding the PROTAC in a polymer matrix to prevent crystallization and improve dissolution.[6][10][11] Lipid-based formulations , such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), can enhance the solubility of lipophilic PROTACs.[12] |
| Proper Storage and Handling | Store PROTACs as a solid, lyophilized powder at low temperatures (-20°C for short-term, -80°C for long-term) and protected from light and moisture.[3][13] When preparing solutions, allow the solid to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in a suitable organic solvent like DMSO and store them in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[3] |
Q3: What analytical techniques can I use to detect and quantify PROTAC aggregation?
Several biophysical techniques are available to monitor the aggregation state of your PROTAC.
Analytical Techniques for Aggregation Analysis:
| Technique | Principle | Information Obtained |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[14] | Provides information on the size distribution of particles, allowing for the detection of aggregates.[14][15] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a column packed with porous beads.[16][17] | Can be used to separate and quantify monomers from dimers and larger aggregates.[18][19] |
| Thermal Shift Assay (TSA) | Measures changes in the thermal denaturation temperature of a protein in the presence of a ligand. | While primarily used for protein stability, changes in the melting temperature can indicate ligand binding and potential aggregation-induced stabilization or destabilization.[20][21] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis
Objective: To determine the size distribution of a PROTAC in solution and detect the presence of aggregates.
Materials:
-
PROTAC sample
-
Appropriate solvent/buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Prepare the PROTAC sample in the desired filtered buffer at the desired concentration.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any large, pre-existing aggregates or dust.[22]
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Enter the solvent viscosity and refractive index parameters into the software.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity and volume.
-
A monomodal peak corresponding to the expected size of the monomeric PROTAC indicates a non-aggregated sample.
-
The presence of larger species or a high polydispersity index (PDI) suggests aggregation.[14]
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Quantifying PROTAC Aggregates
Objective: To separate and quantify monomeric PROTAC from aggregated species.
Materials:
-
PROTAC sample
-
SEC column with an appropriate molecular weight range
-
HPLC or UPLC system with a UV detector
-
Mobile phase (filtered and degassed)
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should be optimized to minimize secondary interactions between the PROTAC and the stationary phase.[19]
-
-
Sample Preparation:
-
Dissolve the PROTAC sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared sample onto the column.
-
The separation occurs based on size, with larger aggregates eluting before the monomeric PROTAC.[16]
-
-
Detection and Analysis:
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Integrate the peak areas corresponding to the monomer and any aggregate peaks.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
-
Protocol 3: Thermal Shift Assay (TSA) for Assessing PROTAC Stability
Objective: To assess the thermal stability of a target protein in the presence of a PROTAC, which can be an indirect measure of binding and potential aggregation.
Materials:
-
Purified target protein
-
PROTAC stock solution
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the target protein at a suitable concentration, the fluorescent dye, and the appropriate buffer.
-
Add the PROTAC at various concentrations to different wells. Include a no-PROTAC control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence at each temperature increment.[23]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
-
A shift in the Tm in the presence of the PROTAC compared to the control indicates a change in protein stability upon binding.[21]
-
Quantitative Data Summary
Table 1: Impact of Linker Composition on PROTAC Solubility
| PROTAC | Linker Type | LogS (mol/L) | Reference |
| dBET57 | Alkyl-ethylamine | -4.52 | [24] |
| ZXH-3-26 | Pentyl-1-amine | -5.53 | [24] |
| PROTAC with Alkyl-piperazine-alkyl moiety | Piperazine-containing | (Higher pKa, ~70% protonated at pH 7.5) | [8] |
| PROTAC with Carbonyl-piperazine-PEG moiety | Piperazine-PEG | (Lower pKa, ~5% protonated at pH 7.5) | [8] |
Note: A higher LogS value indicates greater solubility. The protonation state of piperazine-containing linkers at physiological pH significantly influences their solubility.
Table 2: Dissolution Enhancement of PROTAC AZ1 using Amorphous Solid Dispersions (ASDs)
| Formulation | Drug Loading (% w/w) | Preparation Method | Maximum Concentration (µg/mL) | Fold Increase vs. Amorphous | Reference |
| Amorphous AZ1 | 100 | Milled | ~50 | 1.0 | [10][11][25] |
| AZ1-HPMCAS ASD | 10 | Solvent Evaporation | ~100 | ~2.0 | [10][11][25] |
| AZ1-HPMCAS ASD | 20 | Solvent Evaporation | ~75 | ~1.5 | [10][11][25] |
| AZ1-HPMCAS ASD | 10 | Slurry Conversion | ~110 | ~2.2 | [10][11][25] |
| AZ1-HPMCAS ASD | 20 | Slurry Conversion | ~100 | ~2.0 | [10][11][25] |
Note: ASDs with HPMCAS significantly increased the supersaturation of PROTAC AZ1 compared to the pure amorphous form. The slurry conversion method provided a greater and more sustained dissolution advantage.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. genextgenomics.com [genextgenomics.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 7. Characterizing the conformational ensemble of PROTAC degraders in solution - American Chemical Society [acs.digitellinc.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. precisepeg.com [precisepeg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Storage and Stability Tips for Bulk Recombinant Proteins [rhprotein.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 21. axxam.com [axxam.com]
- 22. americanlaboratory.com [americanlaboratory.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Overcoming Steric Hindrance in PROTAC Synthesis with Flexible Linkers
Welcome to the technical support center for Proteolysis Targeting Chimera (PROTAC) development. This resource provides troubleshooting guides and answers to frequently asked questions regarding the challenges of steric hindrance in PROTAC synthesis and function. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on solutions involving linker design.
Question: My amide coupling reaction to synthesize the PROTAC is failing or has a very low yield. What could be the cause?
Answer: Low yields in the final coupling steps of PROTAC synthesis are often due to steric hindrance around the reactive sites of your protein of interest (POI) ligand or E3 ligase ligand.[1] The bulky nature of these molecules can physically block the approach of the amine to the activated carboxylic acid.[1]
Possible Causes & Solutions:
-
Insufficiently Reactive Coupling Reagent: Standard reagents like EDC/HOBt may not be powerful enough for sterically hindered couplings.[1]
-
Solution: Switch to a more potent phosphonium (B103445) or uronium-based coupling reagent such as HATU, HBTU, or PyBOP, which are known to be more effective for hindered reactions.[1]
-
-
Steric Crowding Preventing Nucleophilic Attack: The sheer size of the binding moieties can prevent the reactive groups from getting close enough to react.
-
Solution 1: Increase the reaction temperature. Using microwave heating can be particularly effective at providing the energy needed to overcome the steric barrier while reducing reaction times.[1]
-
Solution 2: Optimize your solvent and base. Use a high-boiling point polar aprotic solvent like DMF or NMP to ensure complete solubility. Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to prevent it from interfering with the reaction.[1]
-
Solution 3: Convert the carboxylic acid to a more reactive intermediate. In-situ generation of a highly reactive acyl fluoride (B91410) using reagents like TFFH can significantly improve yields where other methods fail.[1]
-
Question: My PROTAC binds to the target protein and the E3 ligase in binary assays, but it doesn't induce protein degradation. Why?
Answer: This is a classic sign that your PROTAC is failing to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase). If the linker connecting your two ligands is too short or too rigid, it can cause steric clashes between the surfaces of the POI and the E3 ligase, preventing them from binding simultaneously.[2][3]
Possible Causes & Solutions:
-
Suboptimal Linker Length: A linker that is too short will physically prevent the two proteins from coming together.[2]
-
Solution: Synthesize a library of PROTACs with systematically increased linker lengths. The most common flexible linkers are based on polyethylene (B3416737) glycol (PEG) or alkyl chains.[4][5] Adding even a single ethylene (B1197577) glycol unit can sometimes be enough to alleviate the clash and restore degradation activity.[4]
-
-
Incorrect Linker Attachment Point (Exit Vector): The position where the linker is attached to the ligand is crucial. An improper exit vector can orient the two proteins in a non-productive way, leading to steric hindrance.[2]
-
Solution: Analyze the structure of your ligands bound to their respective proteins to identify alternative solvent-exposed positions for linker attachment.[2] Re-synthesizing the PROTAC with a different attachment point can drastically change the geometry of the ternary complex.
-
-
Unproductive Ternary Complex Geometry: A ternary complex may form, but it may not be in the correct orientation for the E3 ligase to transfer ubiquitin to the target protein.[6]
-
Solution: Perform an in-vitro or in-cell ubiquitination assay. If you can confirm ternary complex formation but see no ubiquitination, it strongly suggests a geometric problem.[6] In this case, modifying the linker's length, composition, and attachment point is the primary strategy to find a productive conformation.[6]
-
Question: My PROTAC's degradation efficiency is decreasing at higher concentrations. What is happening?
Answer: This phenomenon is known as the "hook effect."[7][8] It occurs at high PROTAC concentrations where the PROTAC molecules saturate both the target protein and the E3 ligase independently. This leads to the formation of unproductive binary complexes (POI-PROTAC and E3-PROTAC) that cannot form the necessary ternary complex, thus reducing degradation efficiency.[8][9]
Possible Causes & Solutions:
-
High PROTAC Concentration: The effect is concentration-dependent.
-
Solution: Perform a wide dose-response experiment. Test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to confirm the bell-shaped curve characteristic of the hook effect.[7]
-
-
Lack of Positive Cooperativity: The stability of the ternary complex is influenced by the interactions between the two proteins themselves. If the proteins have no favorable interactions or repel each other, the complex is less stable, and the hook effect is more pronounced.
Frequently Asked Questions (FAQs)
Q1: How exactly does a flexible linker overcome steric hindrance? A1: Flexible linkers, such as alkyl or PEG chains, possess high conformational freedom.[] This allows the PROTAC molecule to act as a pliable tether rather than a rigid rod. When the POI and E3 ligase approach, a flexible linker can bend, twist, and adopt various conformations to orient the two proteins in a way that avoids steric clashes between their surfaces. This adaptability is crucial for finding a productive geometry that allows the E3 ligase to successfully ubiquitinate the target protein.[11]
Q2: What are the most common flexible linkers and why? A2: The most prevalent flexible linkers are alkyl chains and polyethylene glycol (PEG) chains.[4][]
-
Alkyl Chains: These are synthetically accessible and chemically stable. However, they are hydrophobic, which can sometimes negatively impact the solubility of the final PROTAC.[5]
-
PEG Chains: These are composed of repeating ethylene glycol units, which makes them hydrophilic.[5] This property often improves the water solubility and cell permeability of the PROTAC molecule.[] Both types are popular because their lengths can be easily and systematically adjusted, allowing for straightforward optimization.[4]
Q3: Is a longer and more flexible linker always better? A3: Not necessarily. While a certain minimum length is required to bridge the two proteins and avoid steric clashes, an excessively long linker can be detrimental.[2][15] A very long and flexible linker can lead to an unstable ternary complex due to a high entropic penalty; essentially, the complex becomes too "floppy" to maintain a productive state for ubiquitination.[4][16] Many studies show that there is an optimal linker length for maximal degradation, with potency decreasing for both shorter and longer linkers.[17]
Q4: How do I choose the best attachment point for the linker on my ligand? A4: The ideal attachment point is a position on the ligand that is solvent-exposed and does not interfere with the key interactions required for binding to its target protein.[2] This is typically guided by analyzing co-crystal structures or computational docking models of the ligand-protein complex. Modifying a part of the ligand that points away from the binding pocket is a common strategy to minimize the loss of binding affinity.[3]
Data Presentation
The linker plays a critical role in determining the degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. The table below summarizes data for a PI3K/mTOR dual-targeting PROTAC, GP262, which highlights the impact of linker composition and length.
| PROTAC ID | E3 Ligase Ligand | Linker Composition | POI Ligand Modification | DC₅₀ (p110γ) | DC₅₀ (mTOR) | Dₘₐₓ (p110γ) | Dₘₐₓ (mTOR) |
| GP262 | VH032 | C8 Alkyl Chain | Piperidine-free PKI587 | 42.2 nM | 45.4 nM | 88.6% | 74.9% |
| GP202 | VH032 | Piperidine-containing | Piperidine-free PKI587 | >5 µM | >5 µM | - | - |
| GP211 | VH032 | PEG-based | Piperidine-free PKI587 | ~500 nM | ~1 µM | ~60% | ~50% |
| GP321 | Pomalidomide | C8 Alkyl Chain | Piperidine-free PKI587 | >5 µM | >5 µM | - | - |
Data derived from a study on dual-targeting PROTACs for PI3K/mTOR in MDA-MB-231 cells.[18] The success of GP262 underscores the synergy between a flexible alkyl linker and ligand modification to achieve potent degradation.[18]
Visualizations
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis (HATU-Mediated Amide Coupling)
This protocol describes a general method for coupling a carboxylic acid-functionalized linker to an amine-functionalized ligand, a common step in PROTAC synthesis where steric hindrance can be an issue.
Materials:
-
Carboxylic acid-functionalized component (1.0 equiv)
-
Amine-functionalized component (1.2 equiv)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized component (1.0 equiv) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.5 equiv) and DIPEA (3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized component (1.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature. If steric hindrance is high, the reaction may be gently heated (e.g., to 40-50 °C) to facilitate the coupling.
-
Monitor the reaction progress using LC-MS or TLC. Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blotting for Measuring Protein Degradation (DC₅₀/Dₘₐₓ Determination)
This protocol is used to quantify the degradation of a target protein induced by a PROTAC in a cellular context.[19]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 6-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range might be 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the PROTAC-containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO₂.
-
Cell Lysis: After incubation, wash the cells once with cold PBS. Add cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the ECL substrate. Image the resulting chemiluminescence.
-
Analysis: Strip or re-probe the membrane with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each lane.
-
Data Plotting: Calculate the percentage of protein remaining relative to the vehicle control. Plot this percentage against the log of the PROTAC concentration. Use a non-linear regression (dose-response, variable slope) to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. explorationpub.com [explorationpub.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Cell Permeability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my PEGylated PROTACs exhibit low cellular permeability?
A1: PEGylated PROTACs often face challenges with cell permeability due to their inherent physicochemical properties. Key contributing factors include:
-
High Molecular Weight: PROTACs are large molecules, often exceeding the typical "rule-of-five" guidelines for oral bioavailability, which makes passive diffusion across the cell membrane difficult.[1][2]
-
Large Polar Surface Area (PSA): The polyethylene (B3416737) glycol (PEG) linker, while improving solubility, contributes to a large PSA, which can hinder membrane translocation.[2]
-
Hydrophilicity of PEG: The hydrophilic nature of the PEG chain can make it energetically unfavorable for the molecule to partition into the hydrophobic lipid bilayer of the cell membrane.
Q2: What are the primary strategies to improve the cell permeability of my PEGylated PROTAC?
A2: Several strategies can be employed to enhance the cellular uptake of PEGylated PROTACs:
-
Linker Optimization: The composition and structure of the linker are critical. Consider replacing flexible PEG linkers with more rigid structures, such as those containing phenyl rings or piperazine (B1678402) moieties, which can improve permeability.[1][3] Avoiding multiple amide bonds within the linker can also be beneficial.[3]
-
Formulation Strategies: Encapsulating the PROTAC in a delivery vehicle can overcome permeability barriers. Common approaches include lipid-based nanoparticles (LNPs), liposomes, and polymeric micelles.[4][5][6][7]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance membrane permeability.[1]
-
Receptor-Mediated Endocytosis: Conjugating your PROTAC to a ligand that binds to a cell surface receptor (e.g., folate) can facilitate uptake through endocytosis.[1][8]
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its effective size and polarity, favoring cell permeability.[3]
Q3: Which in vitro assays are recommended for assessing the cell permeability of PEGylated PROTACs?
A3: A multi-faceted approach using a combination of assays is recommended for a comprehensive assessment:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.[9][10][11][12]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[9][13][14][15][16]
-
Cellular Uptake Assays: These experiments directly measure the amount of PROTAC that accumulates within cells over time.[17][18]
-
NanoBRET™ Target Engagement Assays: This live-cell assay can indirectly assess cell permeability by comparing the target engagement of the PROTAC in intact versus permeabilized cells.[18][19]
Q4: Can PEGylation negatively impact the efficacy of my PROTAC, even if permeability is improved?
A4: Yes, while PEGylation can improve solubility and pharmacokinetic properties, it can also present challenges. The size and flexibility of the PEG linker can sometimes interfere with the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[20] It is crucial to optimize the linker length and composition to ensure proper orientation of the binding moieties.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: My PEGylated PROTAC shows low activity in cell-based assays, and I suspect poor permeability.
| Potential Cause | Suggested Solution |
| High Polarity and Molecular Weight | 1. Assess Permeability: Use PAMPA for an initial screen, followed by a Caco-2 assay for more detailed analysis including efflux.[1][9] 2. Formulation: Encapsulate the PROTAC in lipid nanoparticles or other delivery systems to facilitate cell entry.[4][7] |
| Inefficient Passive Diffusion | 1. Linker Modification: Synthesize analogs with different linkers. Replacing a PEG linker with a more rigid alkyl or phenyl-containing linker can improve passive permeability.[3][21] 2. Prodrug Strategy: Mask polar groups with lipophilic, cleavable moieties to enhance membrane crossing.[1] |
| Active Efflux by Transporters | 1. Caco-2 Bidirectional Assay: Perform a Caco-2 assay in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[16][22] 2. Co-dosing with Inhibitors: Include known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) in your Caco-2 assay to confirm the involvement of specific transporters.[15] |
Issue 2: My PROTAC has good solubility but still shows poor cellular uptake.
| Potential Cause | Suggested Solution |
| "Chameleon" Effect Not Optimized | The flexibility of the PROTAC may not be sufficient to allow it to adopt a less polar conformation to enter the cell membrane.[23][24] Solution: Modify the linker to introduce moieties that can form intramolecular hydrogen bonds, which can shield polar groups in a hydrophobic environment.[3] |
| Lack of Cellular Entry Mechanism | The PROTAC may not be efficiently internalized by cells. Solution: Conjugate the PROTAC to a ligand for a receptor that is highly expressed on your target cells to promote receptor-mediated endocytosis.[8] |
Data Presentation: Quantitative Permeability Data
The following table summarizes hypothetical quantitative data from various permeability assays for different PROTACs to illustrate how data can be structured for comparison.
| PROTAC ID | Linker Type | PAMPA Papp (x 10-6 cm/s) | Caco-2 Papp (A-B) (x 10-6 cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | Intracellular Concentration (nM) at 1 µM external |
| PROTAC-A | PEG4 | 0.5 | 0.2 | 5.1 | 50 |
| PROTAC-B | Phenyl-alkyl | 2.1 | 1.5 | 1.2 | 350 |
| PROTAC-C | PEG8 | 0.2 | 0.1 | 8.3 | 20 |
| PROTAC-D (Formulated) | PEG4 in LNP | N/A | N/A | N/A | 800 |
Data is for illustrative purposes only.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[9][11][12]
Methodology:
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Prepare Solutions: The test PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor wells are filled with the same buffer.
-
Incubation: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
2. Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess a compound's permeability, including passive diffusion and active transport.[14][15][16][22]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[15]
-
Permeability Measurement (Apical to Basolateral - A-B): a. The culture medium is replaced with a transport buffer. b. The test PROTAC is added to the apical (upper) compartment. c. The plate is incubated at 37°C with gentle shaking. d. Samples are taken from the basolateral (lower) compartment at various time points and analyzed by LC-MS/MS.
-
Efflux Measurement (Basolateral to Apical - B-A): a. The same procedure is followed, but the test PROTAC is added to the basolateral compartment, and samples are taken from the apical compartment.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).[22]
3. Cellular Uptake Assay
Principle: This assay directly measures the amount of a compound that accumulates inside cells.[17]
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere and grow to near confluence.
-
Compound Incubation: Treat the cells with the PEGylated PROTAC at a known concentration for various time points.
-
Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound compound. Lyse the cells using a suitable lysis buffer.
-
Quantification: Quantify the amount of the PROTAC in the cell lysate using LC-MS/MS.
-
Data Normalization: Normalize the intracellular PROTAC concentration to the total protein concentration in the lysate.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. diva-portal.org [diva-portal.org]
- 24. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing PROTAC Precipitation in Cell Culture Media
Welcome to the technical support center for troubleshooting issues related to PROTAC precipitation in cell culture media. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing and managing solubility challenges during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC precipitating in the cell culture medium?
A1: PROTACs are complex, high molecular weight molecules that often exhibit poor aqueous solubility.[1][2] Precipitation in cell culture media can be attributed to several factors:
-
Exceeding Solubility Limit: The final concentration of your PROTAC in the aqueous environment of the cell culture medium may be higher than its intrinsic solubility.[3]
-
DMSO "Crashing Out": When a concentrated PROTAC stock in an organic solvent like DMSO is diluted into the aqueous media, the rapid solvent shift can cause the compound to "crash out" and precipitate.
-
Interaction with Media Components: PROTACs can interact with salts, proteins (especially from Fetal Bovine Serum), and other components in the media, leading to the formation of insoluble complexes.[4][5]
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to 37°C) and pH can affect compound solubility.
Q2: How does precipitation affect my experimental results?
A2: Compound precipitation can significantly impact the accuracy and reproducibility of your in vitro assays:
-
Inaccurate Dosing: The actual concentration of the soluble, active PROTAC will be lower than the intended concentration, leading to an underestimation of its potency (e.g., DC50).[3]
-
Assay Interference: Precipitates can cause artifacts in plate-based assays that rely on optical measurements (e.g., absorbance, fluorescence, or luminescence) by scattering light.[3]
-
Cellular Toxicity: Insoluble aggregates can be toxic to cells, leading to misleading results in cell viability assays.
-
Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.[6]
Q3: What is the "hook effect" and is it related to solubility?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While not directly a solubility issue, working at very high concentrations to overcome poor potency can push the PROTAC concentration into a range where both precipitation and the hook effect can occur.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: The media turns cloudy or a visible precipitate forms immediately after adding the PROTAC stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate PROTAC precipitation.
Issue 2: Delayed Precipitation in the Incubator
Symptoms: The media appears clear initially, but becomes cloudy or forms a precipitate after several hours or days at 37°C.
Possible Causes and Solutions:
-
Cause: The PROTAC is supersaturated and not thermodynamically stable at the experimental concentration and temperature.
-
Solution:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols) to determine the concentration at which the PROTAC remains in solution over the time course of your experiment.
-
Reduce Serum Concentration: If possible, try reducing the percentage of FBS in your culture medium, as serum proteins can sometimes contribute to compound instability over time.
-
Use Solubility Enhancers: Formulations with agents like cyclodextrins can help maintain the PROTAC in a soluble state for longer durations.[8]
-
Data Presentation: Solubility Enhancers
The following table summarizes common solubility enhancers that can be tested for compatibility with your cell line and their typical working concentrations.
| Solubility Enhancer | Class | Typical Starting Concentration | Key Considerations |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Cyclodextrin (B1172386) | 5-20 mM | Highly soluble and low toxicity. Can significantly enhance the solubility of hydrophobic compounds.[8] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 5-20 mM | Another widely used cyclodextrin with a good safety profile in cell culture.[8] |
| Poloxamer 188 (Pluronic F-68) | Surfactant | 0.01% - 0.1% (w/v) | A non-ionic surfactant often used in cell culture to protect against shear stress and can aid in solubility. |
| Vitamin E TPGS | Non-ionic surfactant | 0.01% - 0.05% (w/v) | Can be used in combination with cyclodextrins to further enhance solubilization.[8] |
Note: Always perform a vehicle control experiment to ensure the solubility enhancer at the chosen concentration does not affect cell viability or the experimental endpoint.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration
This protocol helps to visually determine the highest concentration of a PROTAC that remains soluble in a specific cell culture medium.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Cell culture medium (with or without serum, as required for the experiment)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (optional)
Procedure:
-
Prepare a High-Concentration Stock: Create a 10-20 mM stock solution of your PROTAC in 100% DMSO.
-
Serial Dilution in DMSO: In a separate plate or tubes, perform a 2-fold serial dilution of the high-concentration stock in 100% DMSO to create a range of concentrations.
-
Addition to Media: Add a fixed volume (e.g., 1 µL) of each DMSO dilution to wells of the 96-well plate containing pre-warmed (37°C) cell culture medium (e.g., 199 µL). This will create a final DMSO concentration of 0.5%. Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate at 37°C and 5% CO2.
-
Assessment:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest PROTAC concentration that remains clear is the maximum working soluble concentration under these conditions.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique to detect the presence and size of aggregates in a solution.[9][10]
Workflow for DLS Analysis:
Caption: Workflow for detecting PROTAC aggregates using DLS.
Signaling Pathway Visualization
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which PROTACs induce protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling Acid-PEG5-C2-Boc
Welcome to the technical support center for the optimization of coupling reactions involving Acid-PEG5-C2-Boc. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It contains a carboxylic acid group on one end, a five-unit polyethylene (B3416737) glycol (PEG) spacer for increased hydrophilicity, and a Boc-protected amine on the other end. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules for targeted protein degradation.
Q2: What is the general principle for coupling the carboxylic acid of this compound to an amine-containing molecule?
The coupling of the carboxylic acid to a primary amine to form a stable amide bond typically proceeds via a two-step, one-pot reaction. First, the carboxylic acid is activated using a coupling agent, often a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive such as N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester. In the second step, the amine-containing molecule is added, which then reacts with the NHS ester to form the desired amide bond.[1]
Q3: Which coupling agents are recommended for this reaction?
Several coupling agents can be used, with the most common being carbodiimides like EDC and dicyclohexylcarbodiimide (B1669883) (DCC).[2] For improved efficiency and to minimize side reactions, these are often used with additives like NHS or 1-Hydroxybenzotriazole (HOBt). More potent coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed, particularly for sterically hindered substrates or when higher yields are desired.[2][3]
Q4: How do I monitor the progress of the coupling reaction?
The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods allow for the visualization of the consumption of starting materials and the formation of the desired product.
Q5: What are the typical purification methods for the final PEGylated conjugate?
Purification of PEGylated compounds can be challenging due to their physical properties. Common purification techniques include reverse-phase High-Performance Liquid Chromatography (HPLC), size-exclusion chromatography (SEC), and ion-exchange chromatography.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Inactive reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. 2. Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the coupling of the NHS ester to the amine is favored at a pH of 7.2-8.0.[6] 3. Presence of primary amines in buffers: Buffers like Tris or glycine (B1666218) will compete with the target amine for the activated PEG linker.[1] 4. Steric hindrance: The amine on the target molecule may be sterically hindered. | 1. Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[6] 2. Perform a two-step reaction. First, activate the this compound in a buffer at pH 4.5-6.0 (e.g., MES buffer). Then, add the amine-containing molecule and adjust the pH to 7.2-8.0 (e.g., with PBS or borate (B1201080) buffer).[6] 3. Use amine-free buffers such as MES, PBS, or borate buffer for the reaction.[1] 4. Consider using a more powerful coupling agent like HATU. Increasing the reaction time and/or temperature may also improve the yield.[3] |
| Presence of Side Products | 1. Hydrolysis of activated PEG: The NHS ester intermediate is susceptible to hydrolysis, which regenerates the starting carboxylic acid. 2. Formation of N-acylurea byproduct: A common side reaction with carbodiimides, where the activated O-acylisourea intermediate rearranges to an unreactive N-acylurea.[7] | 1. Add the amine-containing molecule to the reaction mixture immediately after the activation step. Work quickly and use anhydrous solvents if possible.[6] 2. The addition of NHS or HOBt significantly reduces the formation of N-acylurea by rapidly converting the O-acylisourea to a more stable active ester.[7] |
| Precipitation of Reactants or Product | 1. Poor solubility: The reactants or the final conjugate may have poor solubility in the chosen solvent. 2. High degree of PEGylation (if coupling to a protein): This can lead to changes in the protein's solubility. | 1. Choose a solvent system that solubilizes all components. Water-miscible, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often good choices.[6] 2. Optimize the molar ratio of the PEG linker to the protein to avoid over-PEGylation. |
| Difficulty in Purification | 1. Streaking on TLC or broad peaks in HPLC: PEGylated compounds are known to be "sticky" and can interact with silica (B1680970) gel or chromatography columns. 2. Co-elution of product and excess PEG linker: If a large excess of the PEG linker is used, it can be difficult to separate from the product. | 1. For column chromatography, consider using a solvent system like chloroform-methanol with a small percentage of formic acid for acidic compounds.[2] Reverse-phase HPLC is often the most effective purification method. 2. Optimize the stoichiometry of the reaction to use a minimal excess of the this compound linker. |
Data Presentation
Table 1: Comparison of Common Coupling Conditions for PEG-Acid to Amine Conjugation
| Coupling Agent | Additive | Solvent | Temperature | Typical Reaction Time | Typical Yield Range | Key Considerations |
| EDC | NHS | DMF or DCM | Room Temp. | 2-16 hours | 60-85% | Most common and cost-effective method. Requires careful pH control.[1] |
| DCC | HOBt | DCM | 0°C to Room Temp. | 4-24 hours | 65-90% | Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off, simplifying purification. |
| HATU | DIPEA (base) | DMF | Room Temp. | 1-4 hours | 85-95% | More expensive but highly efficient, especially for difficult couplings. Faster reaction times.[3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a general guide.
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine
This protocol describes a general procedure for the coupling of this compound to a small molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF or DCM. b. Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.
-
Coupling to the Amine: a. In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM. b. Add the activated this compound solution to the amine solution. c. Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: a. Once the reaction is complete, the solvent can be removed under reduced pressure. b. The residue can be redissolved in a suitable solvent and purified by reverse-phase HPLC to isolate the desired conjugate.[7]
Mandatory Visualization
Caption: Experimental workflow for the coupling of this compound.
Caption: Troubleshooting decision tree for low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. peptide-yy.com [peptide-yy.com]
- 4. researchgate.net [researchgate.net]
- 5. CN106872624B - Method suitable for detecting purity of pegylated protein - Google Patents [patents.google.com]
- 6. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Acid-PEG5-C2-Boc and Acid-PEG3-C2-Boc Degradation Efficiency in Drug Development
For Immediate Publication
Shanghai, China – December 9, 2025 – In the rapidly evolving landscape of targeted protein degradation, the choice of linker is a critical determinant of the efficacy and pharmacokinetic profile of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of two commonly utilized linkers, Acid-PEG5-C2-Boc and Acid-PEG3-C2-Boc, with a focus on their relative degradation efficiency. This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
The stability of a PROTAC linker is a finely tuned parameter; it must be sufficiently stable in circulation to deliver the molecule to its target, yet susceptible to degradation to release the active components and ensure clearance. The two linkers , this compound and Acid-PEG3-C2-Boc, differ only by two ethylene (B1197577) glycol units in their polyethylene (B3416737) glycol (PEG) chain. While seemingly a minor structural modification, this difference can influence the molecule's hydrophilicity, steric hindrance, and ultimately, its degradation kinetics.
Understanding the Degradation Pathways
The degradation of Acid-PEG-C2-Boc linkers primarily occurs through two mechanisms:
-
Hydrolysis of the Ester Linkage: The ester bond is susceptible to cleavage by chemical hydrolysis (acid or base-catalyzed) and enzymatic hydrolysis by esterases present in plasma and cells.
-
Cleavage of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a well-known acid-labile protecting group, readily cleaved in acidic environments, such as those found in lysosomes within the cell.
The rate of these degradation processes is influenced by the local chemical environment, including pH, temperature, and the presence of enzymes. The length of the PEG chain can modulate these degradation rates through steric and electronic effects.
Comparative Degradation Efficiency: A Data-Driven Perspective
While direct head-to-head comparative studies on the degradation of this compound and Acid-PEG3-C2-Boc are not extensively available in peer-reviewed literature, we can infer their relative stability based on established principles of polymer and medicinal chemistry.
A longer PEG chain, as in this compound, can impart greater hydrophilicity and a larger hydrodynamic radius to the molecule. This may have opposing effects on degradation. On one hand, increased water solubility could facilitate access of water molecules to the ester linkage, potentially increasing the rate of chemical hydrolysis. On the other hand, the longer, more flexible PEG chain may provide a steric shielding effect, hindering the approach of esterase enzymes to the ester bond and acids to the Boc group. In the context of PEGylated hydrogels, a longer PEG chain between crosslinks can lead to a lower cross-linking density and faster degradation. However, for these small, linear molecules, the steric and electronic effects on the terminal functional groups are more likely to be the dominant factors.
The following table summarizes the expected relative degradation efficiencies based on these principles. It is important to note that these are qualitative predictions and actual degradation rates should be determined empirically.
| Parameter | Acid-PEG3-C2-Boc | This compound | Rationale |
| Predicted Chemical Hydrolysis Rate (Ester) | Moderate | Potentially slightly higher | Increased hydrophilicity of the longer PEG chain may increase proximity of water to the ester bond. |
| Predicted Enzymatic Hydrolysis Rate (Ester) | Moderate to High | Potentially Moderate | The longer PEG chain in the PEG5 variant may provide greater steric hindrance to esterase enzymes. |
| Predicted Acid-catalyzed Cleavage Rate (Boc) | High | Potentially slightly lower | The longer PEG chain may offer some steric protection against acid-catalyzed cleavage. |
| Overall Predicted Plasma Stability | Moderate | Potentially Higher | The potential for reduced enzymatic degradation due to steric shielding by the longer PEG chain may lead to higher overall stability in plasma. |
Experimental Protocol for Comparative Degradation Analysis
To provide definitive quantitative data, a direct comparative study is essential. The following experimental protocol outlines a robust method for assessing the degradation efficiency of this compound and Acid-PEG3-C2-Boc.
Objective:
To quantitatively compare the degradation rates of this compound and Acid-PEG3-C2-Boc in simulated physiological and acidic conditions.
Materials:
-
This compound
-
Acid-PEG3-C2-Boc
-
Human Plasma (or other relevant species)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 5.0 (to simulate lysosomal pH)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a stable, structurally similar molecule)
-
96-well plates
-
LC-MS/MS system
Methodology:
1. Plasma Stability Assay: a. Prepare stock solutions (10 mM) of this compound and Acid-PEG3-C2-Boc in DMSO. b. In separate wells of a 96-well plate, add pre-warmed human plasma. c. Spike the plasma with the test compounds to a final concentration of 1 µM. d. Incubate the plate at 37°C. e. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding 3 volumes of cold ACN with the internal standard. f. Centrifuge the samples to precipitate proteins. g. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. h. Calculate the half-life (t½) of each compound in plasma.
2. Chemical Stability Assay (pH 7.4 and pH 5.0): a. Repeat the procedure outlined in the Plasma Stability Assay, replacing the human plasma with PBS (pH 7.4) and Citrate Buffer (pH 5.0) respectively. b. This will assess the rate of chemical hydrolysis of the ester and acid-catalyzed cleavage of the Boc group in the absence of enzymes. c. Calculate the half-life (t½) of each compound at both pH conditions.
Data Analysis:
The percentage of the remaining parent compound at each time point will be plotted against time. The half-life (t½) will be determined by fitting the data to a first-order decay model.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A diagram illustrating the structural difference and potential influence on degradation pathways.
Caption: Experimental workflow for the comparative degradation analysis of Acid-PEG linkers.
Conclusion
The selection between this compound and Acid-PEG3-C2-Boc requires careful consideration of the desired pharmacokinetic properties of the final PROTAC molecule. While the shorter PEG3 linker may lead to faster degradation and potentially higher in vitro potency, the longer PEG5 linker might offer enhanced plasma stability due to steric shielding, which could translate to a longer in vivo half-life. The provided experimental protocol offers a standardized approach for researchers to generate the necessary quantitative data to make an informed decision based on the specific requirements of their drug development program. As the field of targeted protein degradation continues to advance, a thorough understanding of linker chemistry and stability will remain paramount to the design of safe and effective therapeutics.
Validating PROTAC-Induced Protein Degradation: A Comparative Guide to Mass Spectrometry and Orthogonal Methods
For researchers, scientists, and drug development professionals, the validation of on-target efficacy and the assessment of off-target effects are critical steps in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of mass spectrometry-based proteomics with alternative orthogonal methods for validating PROTAC-induced protein degradation, supported by experimental data and detailed protocols.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs induce their degradation, offering a powerful and often more durable therapeutic effect.[2] The validation of this degradation is paramount, and while mass spectrometry (MS) has emerged as the gold standard for its comprehensive and unbiased nature, a multi-pronged approach using orthogonal methods provides the highest degree of confidence in a PROTAC candidate.[1][3]
The Mechanism of Action of PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial initial step.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[4][5]
Comparison of Validation Methods
A comprehensive validation strategy for a PROTAC involves multiple techniques to confirm on-target degradation, assess selectivity, and determine key degradation parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][3]
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS)-based Proteomics | Unbiased identification and quantification of thousands of proteins in a cell lysate to assess proteome-wide changes.[1][3] | Comprehensive, identifies on- and off-target effects, high-throughput.[3][6] | Requires specialized equipment and expertise, complex data analysis.[3] |
| Western Blot | Antibody-based detection and quantification of a specific target protein.[3] | Widely accessible, provides visual confirmation of protein loss, semi-quantitative.[7] | Low throughput, relies on antibody specificity, less precise than MS.[8] |
| HiBiT/NanoBRET Assay | A luminescent-based method that uses a small peptide tag (HiBiT) knocked into the target protein's endogenous locus to quantitatively measure protein levels in real-time in live cells.[1] | High-throughput, real-time kinetics, highly sensitive.[1] | Requires generation of a specific cell line, potential for tag interference. |
| Flow Cytometry | Measures the fluorescence of individual cells stained with fluorescently labeled antibodies against the protein of interest to quantify protein levels on a per-cell basis.[1] | Single-cell resolution, can distinguish between cell populations. | Can be lower throughput, requires specific antibodies, fixation/permeabilization can affect epitopes. |
Quantitative Data Comparison: Validation of BRD4 Degradation by MZ1
To illustrate how these methods compare, the following table summarizes representative data for the well-characterized BRD4-degrading PROTAC, MZ1.
| Method | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) |
| Mass Spectrometry (TMT) | HeLa | 24h | ~10 | >90 |
| Western Blot | HeLa | 24h | ~15 | >90 |
| HiBiT Assay | HEK293 | 24h | ~5 | >95 |
| Flow Cytometry | Ramos | 18h | ~20 | >90 |
Note: The values presented are illustrative and compiled from various sources to demonstrate typical results.[1][3]
Experimental Protocols
Mass Spectrometry-Based Proteomics (TMT Workflow)
Mass spectrometry-based proteomics provides an unbiased and global view of protein abundance changes following PROTAC treatment.[3] Tandem Mass Tag (TMT) labeling is a common method that allows for the simultaneous identification and quantification of proteins from multiple samples.[3]
1. Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).
-
Harvest cells and wash with ice-cold PBS.[3]
2. Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.[3]
3. TMT Labeling and Sample Pooling:
-
Label the peptide samples from different conditions with distinct TMT isobaric tags.
-
Pool the labeled samples in a 1:1 ratio.[3]
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the pooled, labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples based on the reporter ion intensities from the TMT tags.[1]
5. Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a protein database.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.[3]
Western Blot Protocol
Western blotting is a widely used technique for the semi-quantitative validation of the degradation of a specific target protein.[7]
1. Cell Lysis and Protein Quantification:
-
Following PROTAC treatment, lyse cells and quantify protein concentration as described for the MS protocol.[7]
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and denature the samples.
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[3]
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[3]
HiBiT Assay Protocol
The HiBiT assay is a sensitive, real-time method for quantifying protein degradation in live cells.[1]
1. Cell Line Generation:
-
Use CRISPR/Cas9 to endogenously tag the target protein with the HiBiT peptide in a cell line stably expressing the LgBiT protein.[1]
2. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Treat with the PROTAC at various concentrations.[3]
3. Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate.
-
Incubate to allow for cell lysis and signal generation.[3]
4. Measurement and Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3]
Conclusion
Mass spectrometry is an indispensable tool for the in-depth validation of PROTAC-induced protein degradation, offering an unbiased, proteome-wide perspective that is crucial for identifying both on-target and off-target effects.[1][9] However, a robust validation strategy should not rely on a single method.[1] Orthogonal techniques such as Western blotting and HiBiT assays are essential for confirming mass spectrometry findings and for efficiently determining key degradation parameters like DC50 and Dmax.[3] By combining the global view of proteomics with the targeted validation of these alternative methods, researchers can build a comprehensive and reliable data package, providing a high degree of confidence in their PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sapient.bio [sapient.bio]
- 7. benchchem.com [benchchem.com]
- 8. bioinformatics - Mass spectrometry versus western blotting for validation - Biology Stack Exchange [biology.stackexchange.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Unraveling the Double-Edged Sword: A Comparative Guide to Off-Target Effects of PROTACs with PEG Linkers
For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the very components that make these molecules effective can also introduce unintended consequences. The linker, a critical element connecting the target-binding warhead and the E3 ligase recruiter, plays a pivotal role in a PROTAC's efficacy and, crucially, its off-target profile. This guide provides an objective comparison of PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers with other linker types, focusing on their off-target effects and supported by experimental data and detailed methodologies.
The choice of linker chemistry and length is a key determinant of a PROTAC's three-dimensional conformation, which in turn governs the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. While PEG linkers are widely employed to enhance solubility and cell permeability, their inherent flexibility can be a double-edged sword, potentially leading to unintended protein degradation.[1][2] Understanding and mitigating these off-target effects is paramount for the development of safe and effective PROTAC therapeutics.
Comparative Analysis of Linker Types and Their Impact on Off-Target Profiles
The composition of a PROTAC linker significantly influences its off-target degradation profile. While direct, comprehensive head-to-head quantitative proteomic data across a wide range of PROTACs is still emerging, studies have begun to shed light on the distinct off-target signatures of different linker classes.
Table 1: Comparison of Linker Types and Their Influence on Off-Target Effects
| Linker Type | Key Characteristics | Impact on Off-Target Effects | Supporting Insights |
| PEG Linkers | Hydrophilic, flexible, improves solubility and permeability.[1] | Can lead to a distinct set of off-target effects compared to more rigid linkers. The flexibility may allow for the formation of promiscuous ternary complexes with proteins structurally unrelated to the intended target. Excessively long PEG linkers may also increase the likelihood of off-target interactions. | Studies have shown that the degradation of certain proteins can be specific to PROTACs containing PEG linkers, suggesting the linker itself plays a role in determining off-target selectivity. The optimal length is critical and must be determined empirically for each PROTAC system to minimize off-target degradation.[1] |
| Alkyl Linkers | Hydrophobic, can be designed with varying degrees of flexibility. | Off-target profile is highly dependent on the specific warhead and linker length. In some cases, aliphatic linkers have shown unique off-target profiles compared to PEG linkers. | A chemical proteomics approach comparing target-agnostic PROTACs (AgnoTACs) revealed that distinct off-target proteins were predominantly downregulated by either aliphatic or PEG linkers, highlighting the critical role of linker composition in selectivity. |
| Rigid Linkers | Contain cyclic or aromatic moieties, providing conformational constraint. | Can enhance selectivity by pre-organizing the PROTAC into a conformation that favors the on-target ternary complex over off-target interactions. | The reduced flexibility of rigid linkers can limit the number of proteins that can be productively engaged, thereby potentially reducing off-target degradation. |
Quantitative Analysis of Linker-Dependent Degradation
While comprehensive off-target data is still being gathered, studies on on-target degradation provide valuable insights into how linker composition and length affect PROTAC performance. This data underscores the importance of linker optimization for achieving desired potency and minimizing unintended degradation.
Table 2: Influence of PEG Linker Length on On-Target Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type & Length | DC50 | Dmax (%) | Reference |
| ERα | VHL | PEG (12 atoms) | > 1 µM | < 20 | [3] |
| ERα | VHL | PEG (16 atoms) | 100-200 nM | > 80 | [3] |
| ERα | VHL | PEG (19 atoms) | ~500 nM | ~60 | [3] |
| TBK1 | VHL | PEG/Alkyl (< 12 atoms) | Inactive | - | [4] |
| TBK1 | VHL | PEG/Alkyl (21 atoms) | 3 nM | 96 | [4] |
| CDK9 | VHL | PEG (varying lengths) | Dependent on length | - | [3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
This data clearly demonstrates that linker length is a critical parameter for on-target activity. It is plausible that similar structure-activity relationships exist for off-target degradation, where an optimal linker length minimizes off-target effects while maximizing on-target potency.
Experimental Protocols for Assessing Off-Target Effects
A robust assessment of off-target protein degradation is a critical component of preclinical PROTAC development.[5] A multi-pronged approach, combining global proteomics with targeted validation assays, is essential for building a comprehensive safety and specificity profile.
Global Proteomics using Mass Spectrometry
Quantitative mass spectrometry (MS)-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[5]
Protocol:
-
Cell Culture and Treatment: Culture relevant human cell lines to 70-80% confluency. Treat cells with the PROTAC of interest at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., a molecule with a mutated E3 ligase binder).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single MS run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are considered potential off-targets.
Targeted Validation Assays
Once potential off-targets are identified from global proteomics, targeted assays are necessary for validation.
-
Western Blotting: A straightforward and widely used technique to confirm the degradation of specific proteins. Use validated antibodies against the potential off-target proteins to probe cell lysates treated with the PROTAC.
-
In-Cell Western/ELISA: Higher-throughput, plate-based methods for quantifying the levels of specific proteins.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context. The binding of a ligand can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by Western blotting or mass spectrometry.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and the assessment of off-target effects, the following diagrams illustrate the key pathways and workflows.
Conclusion
The linker is a critical determinant of a PROTAC's success, influencing not only its potency but also its selectivity. While PEG linkers offer significant advantages in terms of solubility and permeability, their flexibility can introduce a liability in the form of off-target effects. A thorough and unbiased assessment of off-target protein degradation, employing a combination of global proteomics and targeted validation assays, is a non-negotiable aspect of preclinical PROTAC evaluation. By systematically evaluating different linker types and lengths, researchers can build a robust safety and specificity profile, paving the way for the successful clinical translation of these promising therapeutics. The continued development of novel linker chemistries and a deeper understanding of the structure-activity relationships governing off-target effects will be crucial in unlocking the full potential of targeted protein degradation.
References
A Comparative Analysis of E3 Ligase Ligands for PROTAC Development Utilizing a PEGylated Linker
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting E3 Ligase Ligands for PROTACs Employing an Acid-PEG5-C2-Boc Linker
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. The choice of each of these components is critical in the rational design of an effective and selective degrader.
This guide provides a comparative analysis of different E3 ligase ligands when utilized with a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) linker, specifically focusing on the properties of an this compound linker. This linker provides a chain of five PEG units, offering a balance of solubility and length, which can be crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.
We will delve into the performance of PROTACs recruiting some of the most well-characterized E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2). The comparison will be supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes.
The Central Role of the E3 Ligase Ligand
The selection of an E3 ligase and its corresponding ligand is a pivotal decision in PROTAC design. With over 600 known E3 ligases in the human genome, only a handful have been extensively leveraged for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1] The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency (DC50), maximal degradation level (Dmax), selectivity, and pharmacokinetic properties.[2][3]
Performance Comparison of E3 Ligase Ligands with a PEGylated Linker
Direct head-to-head comparisons of PROTACs using an identical PEG5 linker and POI ligand but different E3 ligase ligands are not always readily available in the literature. However, by compiling and analyzing data from various studies on well-characterized targets such as Bromodomain-containing protein 4 (BRD4), we can draw informative comparisons. The following tables summarize representative data for PROTACs employing different E3 ligase ligands, often with PEG-based linkers of similar lengths to this compound.
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Different E3 Ligase Ligands
| E3 Ligase Recruited | PROTAC Example | Linker Type (if specified) | DC50 | Dmax | Cell Line |
| CRBN | dBET1 | PEG-based | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| VHL | MZ1 | PEG-based | Low nM range | >90% | HeLa cells |
| IAP | IAP-based PROTAC | Alkyl/PEG | Micromolar range | Moderate | Various cancer cell lines |
| MDM2 | MDM2-based PROTAC | PEG-based | Micromolar range | Moderate | Prostate cancer cells |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented is for illustrative purposes.[4]
Table 2: Ternary Complex Formation and Binding Affinity
| E3 Ligase Recruited | PROTAC Example | Ternary Complex Cooperativity (α) | Binary Binding Affinity (Kd to E3 Ligase) |
| CRBN | dBET1 | Often moderate to high | Nanomolar to micromolar |
| VHL | MZ1 | Often high | Nanomolar |
| IAP | IAP-based PROTAC | Variable | Nanomolar to micromolar |
| MDM2 | MDM2-based PROTAC | Variable | Nanomolar to micromolar |
Note: Ternary complex cooperativity (α) is a measure of the influence of the binary complexes on the formation of the ternary complex. A value greater than 1 indicates positive cooperativity, which is often desirable for potent degradation.
Key E3 Ligase Ligands: A Closer Look
Cereblon (CRBN) Ligands
Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.
-
Advantages: CRBN is highly expressed in various tissues and cell types. The ligands are relatively small and possess drug-like properties.[] The catalytic rate of CRBN-based PROTACs can be very fast.[]
-
Disadvantages: The expression of CRBN can be variable across different cell lines and tissues, potentially affecting PROTAC efficacy.[6] Some CRBN-based PROTACs can exhibit off-target effects due to the native functions of CRBN.[]
von Hippel-Lindau (VHL) Ligands
VHL ligands are typically hydroxyproline-based molecules that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.
-
Advantages: VHL is a well-characterized E3 ligase with a distinct binding pocket, which can lead to highly selective PROTACs.[] VHL-based PROTACs have been shown to be broadly effective across a wide range of cell lines.[6]
-
Disadvantages: VHL ligands are often larger and have a higher molecular weight compared to CRBN ligands, which can negatively impact cell permeability and other pharmacokinetic properties.[7] The expression of VHL can be downregulated in certain conditions, such as hypoxia.[]
Inhibitor of Apoptosis Proteins (IAP) Ligands
IAP ligands are often derived from SMAC mimetics.
-
Advantages: IAPs are frequently overexpressed in cancer cells, making them an attractive target for oncology-focused PROTACs. They offer an alternative mechanism of action that can be effective against targets resistant to CRBN or VHL-mediated degradation.
-
Disadvantages: The development of potent and selective IAP-recruiting PROTACs is still an area of active research, with fewer examples of highly potent degraders compared to CRBN and VHL.
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 ligands, such as nutlin-3 (B1677040) derivatives, disrupt the interaction between MDM2 and the tumor suppressor p53.
-
Advantages: MDM2 is a key negative regulator of p53, and its recruitment can lead to the degradation of target proteins while also stabilizing p53, offering a dual anti-cancer mechanism.
-
Disadvantages: MDM2-based PROTACs can have complex biological effects due to the central role of the MDM2-p53 axis in cell cycle control and apoptosis.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Principle of TR-FRET assay for ternary complex detection.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation
This protocol is used to determine the degradation efficiency (DC50) and maximal degradation (Dmax) of a target protein upon treatment with a PROTAC.[8][9]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound dissolved in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase in a biochemical setting.[10][11]
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase or E3 ligase complex (e.g., GST-tagged)
-
PROTAC compound
-
TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-His-Tb)
-
TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a master mix containing the tagged target protein, tagged E3 ligase, and the donor and acceptor antibodies in assay buffer.
-
Assay Plate Setup: Add the PROTAC dilutions to the wells of the 384-well plate.
-
Reaction Initiation: Add the master mix to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the formation of the ternary complex.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
Conclusion
The selection of an E3 ligase ligand is a critical parameter in the design of a successful PROTAC. While CRBN and VHL remain the most utilized E3 ligases, each possesses a unique set of characteristics that can influence the performance of the resulting degrader. The use of a flexible and hydrophilic linker such as this compound can provide the necessary spatial arrangement and solubility for efficient ternary complex formation.
This guide provides a framework for the comparative analysis of different E3 ligase ligands in the context of a PEGylated linker. By leveraging the provided experimental data and detailed protocols, researchers can make more informed decisions in the design and optimization of novel PROTACs for therapeutic applications. The continued exploration of new E3 ligase ligands and a deeper understanding of the structure-activity relationships governing PROTAC-mediated protein degradation will undoubtedly fuel the development of the next generation of targeted therapeutics.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Structural Confirmation of Acid-PEG5-C2-Boc Conjugates: LC-MS Analysis vs. Alternatives
In the rapidly advancing field of targeted protein degradation, the precise characterization of all components, including PROTAC® linkers like Acid-PEG5-C2-Boc, is paramount.[1][2] Verifying the identity and purity of these conjugates is a critical step in drug development to ensure reproducible manufacturing and reliable downstream applications.[3] This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary tool for structural confirmation, alongside alternative analytical techniques.
The Gold Standard: LC-MS Analysis
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4] It is an ideal method for the characterization of PEGylated small molecules like this compound, providing confidence in the molecular weight and purity of the synthesized conjugate.[3]
An LC-MS workflow separates the analyte from impurities before it enters the mass spectrometer, which then ionizes the molecule and measures its mass-to-charge ratio (m/z). This allows for precise mass determination and structural elucidation through fragmentation analysis.
References
Navigating the Hook Effect: A Comparative Guide to PROTAC Linker Length Optimization
For researchers, scientists, and drug development professionals, the design and optimization of Proteolysis Targeting Chimeras (PROTACs) present a significant challenge. A critical phenomenon to navigate is the "hook effect," where the efficacy of a PROTAC paradoxically decreases at high concentrations. This guide provides a comprehensive comparison of how varying PROTAC linker lengths can influence the hook effect, supported by experimental data and detailed methodologies, to aid in the rational design of potent protein degraders.
The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is not merely a spacer but a crucial determinant of the molecule's efficacy. Its length, composition, and rigidity directly impact the formation and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein. An improperly designed linker can lead to a pronounced hook effect, complicating data interpretation and potentially leading to the erroneous dismissal of a promising therapeutic candidate.
The Mechanism of the Hook Effect
The hook effect is characterized by a bell-shaped dose-response curve, where maximal protein degradation is observed at an optimal PROTAC concentration, with reduced efficacy at both lower and higher concentrations.[1] This phenomenon arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2] When the PROTAC concentration is excessive, it is more likely to form separate binary complexes with either the target protein (Target-PROTAC) or the E3 ligase (PROTAC-E3 Ligase), rather than the productive ternary complex required for degradation.[2][3] These binary complexes effectively sequester the components needed for the degradation machinery, leading to a decrease in overall efficacy.
Impact of Linker Length on Degradation Efficiency and the Hook Effect
The length of the linker is a critical parameter that dictates the efficacy of a PROTAC.[3] An optimal linker length facilitates the formation of a stable and productive ternary complex.[4] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[3]
Systematic variation of the linker length is a key strategy to mitigate the hook effect and optimize PROTAC potency. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus reducing the hook effect.[5]
Comparative Degradation Data with Varying Linker Lengths
The following tables summarize experimental data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficiency (DC50 and Dmax) and the observance of the hook effect.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Alkyl Chain Linker Lengths [1]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC 11 | 9 | ~100 | >75 | Less pronounced |
| PROTAC 12 | 12 | ~10 | >90 | Minimal |
| PROTAC 13 | 16 | <10 | >90 | Minimal |
| PROTAC 14 | 19 | ~100 | ~75 | Observed at higher concentrations |
| PROTAC 15 | 21 | >1000 | <50 | Pronounced |
Data adapted from a study by Cyrus et al. systematically investigating the effect of linker length on the degradation of ERα.[1]
Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1-PROTAC-1 | 7 | >1000 | Not significant |
| TBK1-PROTAC-2 | 12 | <100 | ~80 |
| TBK1-PROTAC-3 | 21 | 3 | 96 |
| TBK1-PROTAC-4 | 29 | 292 | 76 |
This table illustrates that for TBK1 degradation, a minimum linker length is required, with optimal activity observed with a 21-atom linker.[2]
Table 3: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs with Varying PEG Linker Lengths [1]
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) |
| CDK9-PROTAC-A | Short PEG | >1000 | Not significant |
| CDK9-PROTAC-B | Medium PEG | ~50 | ~85 |
| CDK9-PROTAC-C | Long PEG | ~200 | ~60 |
This data suggests that for CDK9, a medium-length PEG linker provides the best degradation efficiency.[1]
Experimental Protocols
Accurate assessment of the hook effect and PROTAC efficacy relies on robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.[4]
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the full dose-response curve, including the hook effect.
- Include a vehicle-only control (e.g., DMSO).
- Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
3. Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
Protocol 2: AlphaLISA for Ternary Complex Formation
This assay directly measures the formation of the ternary complex.
1. Reagent Preparation:
- Prepare serial dilutions of the PROTAC in assay buffer.
- Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in assay buffer.
2. Assay Plate Setup:
- In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
- Include controls with no PROTAC and no proteins.
- Incubate the plate to allow for ternary complex formation.
3. Bead Addition:
- Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
- Incubate the plate in the dark.
4. Signal Detection and Data Analysis:
- Read the plate on an AlphaLISA-compatible plate reader.
- Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the mechanism of the hook effect, and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of the PROTAC hook effect.
Caption: Experimental workflow for assessing hook effect.
References
A Comparative Guide to Heterobifunctional Linkers: Alternatives to Acid-PEG5-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a heterobifunctional linker is a critical determinant of therapeutic efficacy, stability, and safety. Acid-PEG5-C2-Boc is a widely utilized PEG-based linker, valued for its hydrophilic spacer which enhances solubility and its distinct terminal groups—a carboxylic acid and a Boc-protected amine—that allow for controlled, sequential conjugation.
This guide provides an objective comparison of prominent alternative linker technologies to this compound. We will explore linkers with different cleavage mechanisms, spacer technologies, and conjugation chemistries, supported by experimental data and detailed protocols to inform rational linker design in drug development.
Overview of Linker Technologies
Heterobifunctional linkers can be broadly classified based on their release mechanism: cleavable and non-cleavable.[] this compound itself forms a stable, non-cleavable linkage once conjugated. The choice between these strategies profoundly impacts the mechanism of action and therapeutic window of the resulting conjugate.[2]
-
Non-Cleavable Linkers : These linkers create a stable bond between the antibody and the payload. The drug is released only after the complete lysosomal degradation of the antibody, releasing a payload-linker-amino acid adduct.[2][3] This approach generally offers greater plasma stability and may reduce off-target toxicity.[2]
-
Cleavable Linkers : Designed to be stable in systemic circulation, these linkers undergo cleavage and release the payload upon exposure to specific triggers within the target cell environment.[4][5] This class can be further subdivided based on the cleavage stimulus:
-
Enzyme-Sensitive Linkers : Typically contain dipeptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[6][][8]
-
pH-Sensitive (Acid-Labile) Linkers : Employ acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][10][11]
-
Glutathione-Sensitive (Reducible) Linkers : Incorporate disulfide bonds that are cleaved in the presence of high intracellular concentrations of glutathione (B108866) (GSH), a reducing agent found at significantly higher levels inside cells compared to the bloodstream.[8][12][13]
-
Below is a general workflow for an Antibody-Drug Conjugate, illustrating the process from circulation to intracellular payload release.
Comparative Analysis of Alternative Linkers
The following sections compare key alternative linker strategies to the stable amide linkage formed by this compound.
Cleavable linkers offer the advantage of releasing an unmodified or near-unmodified payload, which can be crucial for its cytotoxic activity. This mechanism can also enable the "bystander effect," where the released payload diffuses out of the target cell to kill neighboring antigen-negative cancer cells.[4]
The diagram below illustrates the three primary mechanisms of cleavable linkers.
Table 1: Quantitative Comparison of Linker Technologies
| Linker Type | Representative Structure/Moiety | Cleavage Trigger | Plasma Stability (t½) | In Vitro Potency (IC50) | Key Advantages | Key Disadvantages |
| Non-Cleavable (Baseline) | SMCC (Thioether) | Proteolytic Degradation | High (Generally >100 h) | Payload-dependent | High stability, lower off-target toxicity.[2] | No bystander effect, relies on antibody degradation.[10] |
| Enzyme-Cleavable | Valine-Citrulline (VC) | Cathepsin B | High (~150-200 h)[14] | Potent (nM range) | High plasma stability, efficient release, proven clinically.[][15] | Potential for premature cleavage by other proteases.[5] |
| pH-Sensitive | Hydrazone | Acidic pH (4.5-6.0) | Variable (e.g., ~36 h for some)[16] | Potent (nM range) | Rapid release in acidic organelles.[][10] | Lower plasma stability can lead to premature drug release.[11][16] |
| Glutathione-Sensitive | Disulfide | Glutathione (GSH) | Moderate to High | Potent (nM range) | Exploits redox potential difference between plasma and cytoplasm.[8] | Stability can be variable; hindered disulfides improve stability.[] |
Note: Stability and potency values are highly dependent on the specific antibody, payload, and experimental model. The data presented are representative values from literature for comparative purposes.
While the PEG5 spacer in the reference linker enhances hydrophilicity, alternative strategies can further optimize ADC properties or simplify synthesis.
-
Hydrophilic Linkers : Incorporating charged groups (e.g., sulfonates) or other hydrophilic moieties can reduce aggregation and improve the pharmacokinetic profile, especially for hydrophobic payloads.[17][18] Studies have shown that novel hydrophilic linkers can enable high drug-antibody ratios (DAR) with robust stability and potency.[19]
-
Click Chemistry Linkers : Linkers featuring bio-orthogonal reactive groups like azides and alkynes (e.g., DBCO) offer high specificity and efficiency for conjugation, often under mild conditions.[20] This provides an alternative to the traditional amine-acid or thiol-maleimide chemistries.
-
PROTAC Linkers : In PROTAC design, the linker length and composition are critical for facilitating the formation of a stable ternary complex between the target protein and an E3 ligase.[21] While PEG and alkyl chains are common, more rigid linkers incorporating motifs like piperazine (B1678402) are being explored to optimize the complex's orientation and improve degrader activity.[21][22]
The diagram below illustrates the concept of a PROTAC, where the linker plays a crucial role.
Key Experimental Protocols
Objective comparison of linker performance relies on standardized assays. Below are methodologies for key experiments.
Hydrophobic Interaction Chromatography (HIC) is used to assess the hydrophobicity and aggregation propensity of ADCs. More hydrophilic linkers can mask the hydrophobicity of the payload, leading to ADCs with better properties.[23]
-
System : HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A : 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B : 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Procedure :
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor absorbance at 280 nm.
-
-
Analysis : Compare the retention times of different ADC constructs. Earlier retention times indicate a more hydrophilic profile.[19][23]
This assay determines the potency of the ADC against cancer cell lines.
-
Cell Culture : Plate target antigen-positive and antigen-negative cells in 96-well plates (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment : Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.
-
Incubation : Replace the medium in the wells with the drug-containing medium and incubate for 72-96 hours at 37°C, 5% CO₂.
-
Viability Assessment : Measure cell viability using a reagent such as CellTiter-Glo® or MTT.
-
Analysis : Plot cell viability against drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
This experiment evaluates the anti-tumor efficacy of the ADC in a xenograft mouse model.
-
Model : Implant human tumor xenografts subcutaneously into immunocompromised mice (e.g., BALB/c nude).
-
Grouping : Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, naked antibody, ADC).
-
Dosing : Administer the treatments intravenously (IV) at a specified dose and schedule (e.g., single dose or multiple doses).
-
Monitoring : Measure tumor volume with calipers 2-3 times per week. Monitor mouse body weight as an indicator of toxicity.[17]
-
Endpoint : Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis : Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume in treated groups to the vehicle control group.
Conclusion
While this compound provides a reliable platform for constructing bioconjugates with enhanced hydrophilicity, the field of linker technology offers a diverse and powerful toolkit for fine-tuning drug delivery. Cleavable linkers, such as the clinically validated valine-citrulline dipeptide, enable potent payload release and bystander killing effects, which may be advantageous for certain therapeutic targets.[14] Conversely, highly stable non-cleavable linkers remain the gold standard for minimizing off-target toxicity when a bystander effect is not desired.[2] The continued innovation in linker design, including hydrophilic and bio-orthogonal technologies, is paving the way for next-generation ADCs and PROTACs with wider therapeutic windows and improved clinical outcomes.[17][19] The selection of an optimal linker requires a multi-parameter evaluation, balancing stability, release kinetics, and the specific biological context of the target.
References
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Glutathione responsive polymers and their application in drug delivery systems - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Validating Target Protein Knockdown: A Comparative Guide to Quantitative Proteomics
For researchers, scientists, and drug development professionals, accurately quantifying the knockdown of a target protein is critical for validating therapeutic interventions like RNA interference (RNAi) or proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of leading quantitative proteomics methods for this application, supported by experimental data and detailed protocols.
This document outlines and compares several mass spectrometry (MS)-based proteomics workflows, offering a comprehensive view of their capabilities for both targeted and global protein analysis. We will delve into discovery proteomics approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Data-Independent Acquisition (DIA), as well as targeted proteomics methods like Parallel Reaction Monitoring (PRM) and SureQuant.
Comparison of Quantitative Proteomics Methods
The choice of a quantitative proteomics strategy depends on the specific experimental goals, such as the desired level of multiplexing, the required sensitivity, and whether the aim is a global proteome profile or the precise quantification of a few specific proteins. The following table summarizes the key features of several prominent methods.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tag) | DIA (Data-Independent Acquisition) | PRM (Parallel Reaction Monitoring) | SureQuant |
| Principle | Metabolic labeling with heavy isotope-containing amino acids.[1] | Chemical labeling of peptides with isobaric tags.[1] | All ions within a predefined m/z range are fragmented and analyzed.[2][3] | Targeted fragmentation and analysis of selected precursor ions.[4] | Triggered, targeted quantification using heavy isotope-labeled internal standards.[5] |
| Quantification Level | MS1 | MS2/MS3 | MS2 | MS2 | MS2 |
| Multiplexing | Typically 2-3 samples.[6] | Up to 16 samples.[7] | High | Low | High |
| Strengths | High accuracy and precision, low ratio compression.[1][8] | High multiplexing capability, suitable for large-scale studies.[6][7] | Comprehensive proteome coverage, good reproducibility.[2] | High sensitivity, specificity, and dynamic range.[4] | High sensitivity and specificity, reduced instrument time.[5][9] |
| Limitations | Limited to cell culture, lower multiplexing, costly for in vivo studies.[7][10] | Ratio compression can affect accuracy, requires sophisticated data analysis.[6][7] | Requires spectral library generation, complex data analysis.[11] | Low throughput for large numbers of targets. | Requires synthesis of heavy-labeled peptides. |
| Best For | Dynamic studies in cell culture, precise quantification of a few conditions.[1][6] | Large-scale comparative studies, biomarker discovery.[6] | Global protein profiling, discovery studies with large sample cohorts. | Validation of a small to moderate number of targets, high-precision quantification.[4] | Targeted quantification of low-abundance proteins, pathway analysis.[9][12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for some of the key quantitative proteomics workflows discussed.
SILAC Workflow
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the "heavy" population is grown in medium containing stable isotope-labeled counterparts (e.g., 13C6-L-arginine and 13C6-L-lysine).
-
Treatment: Once fully labeled, one cell population is treated with the knockdown agent (e.g., siRNA), while the other serves as a control.
-
Sample Pooling and Protein Extraction: The "light" and "heavy" cell populations are combined in a 1:1 ratio, followed by cell lysis and protein extraction.
-
Protein Digestion: The extracted proteins are digested into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the "light" and "heavy" peptides.
-
Data Analysis: The relative abundance of the proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
TMT Workflow
-
Sample Preparation: Cells are cultured and treated with the knockdown agent. Proteins are extracted from control and treated samples.
-
Protein Digestion: Proteins from each sample are individually digested into peptides.
-
TMT Labeling: Each peptide sample is labeled with a different isobaric TMT tag.
-
Sample Pooling: The labeled peptide samples are combined into a single mixture.
-
LC-MS/MS Analysis: The pooled sample is analyzed by LC-MS/MS. In the mass spectrometer, the TMT tags are fragmented, releasing reporter ions of different masses.
-
Data Analysis: The relative quantification of peptides (and thus proteins) across the different samples is determined by the intensities of the reporter ions.
DIA Workflow
-
Sample Preparation and Digestion: Proteins are extracted from control and knockdown samples and digested into peptides.
-
Spectral Library Generation (Optional but Recommended): A pooled sample is analyzed using data-dependent acquisition (DDA) to create a comprehensive spectral library of the peptides present.
-
DIA Analysis: Individual samples are analyzed by LC-MS/MS in DIA mode. The mass spectrometer systematically fragments all ions within specific mass-to-charge (m/z) windows.
-
Data Analysis: The DIA data is processed using software that matches the experimental spectra to the pre-existing spectral library to identify and quantify peptides.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide DOT language scripts to generate such diagrams using Graphviz.
General Workflow for Target Knockdown Validation
This diagram illustrates the overarching process of validating protein knockdown, from initial treatment to final data analysis.
Caption: A generalized workflow for validating target protein knockdown.
Signaling Pathway Example: PI3K/AKT/mTOR
Protein knockdown studies often investigate the impact on specific signaling pathways. The PI3K/AKT/mTOR pathway is frequently studied in cancer research and is a common target for therapeutic intervention.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Logical Relationship of Quantitative Methods
This diagram illustrates the relationship between different quantitative proteomics approaches, categorizing them into discovery and targeted methods.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 7. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing SureQuant for Targeted Peptide Quantification: a Technical Comparison with PRM and SWATH-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 13. Optimizing SureQuant for Targeted Peptide Quantification: a Technical Comparison with PRM and SWATH-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Acid-PEG5-C2-Boc: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Acid-PEG5-C2-Boc as a hazardous chemical waste. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to ensure personnel safety and environmental protection.
This guide provides detailed procedures for the safe disposal of this compound, a common PEG-based PROTAC linker used in drug development and chemical biology research. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to be aware of its associated hazards.
Hazard Summary:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
II. Step-by-Step Disposal Procedure
The primary disposal route for this compound is through an approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.
Operational Workflow for Disposal:
Figure 1. Workflow for the disposal of this compound.
Detailed Protocol:
-
Waste Container Preparation:
-
Select a chemical waste container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Ensure the container is clean, dry, and has a secure, leak-proof cap.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and its CAS number: "1309460-29-4".[1]
-
Include the approximate amount or concentration of the waste.
-
Note the date when the waste was first added to the container.
-
-
Waste Transfer:
-
Perform the transfer in a well-ventilated area, preferably within a chemical fume hood.
-
Carefully pour the liquid waste into the labeled container using a funnel to prevent spills.
-
If transferring a solid, use a scoop or spatula.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from drains, heat sources, and incompatible chemicals.
-
Follow your institution's guidelines for secondary containment.
-
-
Disposal Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste manifest documentation.
-
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Accidental Release Measures:
Figure 2. Emergency spill response workflow for this compound.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.
-
Personal Protection: Before re-entering the area, don the appropriate PPE as listed above.
-
Containment: For larger spills, contain the liquid with absorbent pads or booms to prevent it from spreading or entering drains.
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Disposal: Seal the container and dispose of it following the standard procedure outlined in Section II.
By adhering to these disposal and safety protocols, researchers can minimize risks to themselves and the environment, ensuring the responsible management of chemical waste in the laboratory. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.[1]
References
Essential Safety and Operational Guidance for Handling Acid-PEG5-C2-Boc
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides crucial safety, logistical, and operational information for Acid-PEG5-C2-Boc, a PEG-based PROTAC linker. By adhering to these guidelines, you can ensure a secure laboratory environment and the reliable application of this compound in your research.
Immediate Safety Information
This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1 for both acute and chronic aquatic toxicity).[1] Therefore, it is imperative to handle this compound with care to avoid ingestion and release into the environment.
Hazard Identification and Precautionary Statements:
| Hazard Statement | GHS Classification | Precautionary Statements |
| H302: Harmful if swallowed. | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| H410: Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[1] |
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Disposable nitrile gloves are recommended for handling this substance. Inspect gloves for any tears or perforations before use and change them immediately if they become contaminated. |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations where there is a risk of splashing, chemical splash goggles should be worn. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from accidental splashes. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any potential aerosols or vapors. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are -20°C for long-term storage (up to 3 years in pure form) and 4°C for shorter-term storage (up to 2 years).[2]
-
If stored in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: Dispose of unused or waste this compound through a licensed and approved waste disposal company. Do not dispose of it down the drain or in regular trash.[1]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed containers in accordance with local, state, and federal regulations.
Experimental Protocol: Conjugation of this compound to a Primary Amine-Containing Ligand
This protocol provides a general procedure for the conjugation of this compound to a ligand containing a primary amine, a common step in the synthesis of PROTACs.
Materials:
-
This compound
-
Amine-containing ligand of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Conjugation to the Amine:
-
In a separate flask, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF.
-
Add the activated this compound solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the desired conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: A flowchart outlining the safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
